Betahistine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022665 | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
210.9±15.0 °C | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5638-76-6 | |
| Record name | Betahistine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | betahistine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betahistine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-144 | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Synthesis and Characterization of Novel Betahistine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betahistine is a structural analogue of histamine widely used in the treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[1][2] Its therapeutic effects are primarily attributed to its unique dual action on the histaminergic system: it acts as a weak partial agonist at histamine H1 receptors and a potent antagonist or inverse agonist at histamine H3 receptors.[1][3][4] This dual mechanism is thought to increase blood flow in the inner ear and modulate neurotransmitter release in the central nervous system, thereby alleviating the symptoms of vestibular disorders. The development of novel this compound analogues is a promising avenue for discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of such analogues, complete with detailed experimental protocols and data presentation.
Rationale for the Development of Novel this compound Analogues
The primary motivation for synthesizing new this compound analogues is to enhance its therapeutic properties. Key objectives include:
-
Improving Receptor Affinity and Selectivity: Modifying the core structure of this compound could lead to analogues with higher affinity for H3 receptors or altered activity at H1 receptors, potentially increasing efficacy and reducing off-target effects.
-
Optimizing Pharmacokinetic Properties: this compound has a short plasma half-life of 3-4 hours, necessitating frequent dosing. Analogues with improved metabolic stability and a longer duration of action would offer a more convenient dosing regimen.
-
Elucidating Structure-Activity Relationships (SAR): The systematic synthesis and evaluation of analogues provide valuable insights into the structural requirements for interaction with histamine receptors, guiding future drug design efforts.
Synthesis of this compound and its Analogues
The chemical structure of this compound is N-methyl-2-(pyridin-2-yl)ethanamine. A common synthetic route starts from 2-vinylpyridine, which undergoes an aza-Michael-type addition with methylamine. Another approach involves the condensation of 2-methylpyridine with paraformaldehyde to yield 2-(2-pyridyl)ethanol, followed by dehydration to 2-vinylpyridine and subsequent reaction with methylamine.
General Synthetic Workflow
The synthesis of novel analogues typically involves modifications at three key positions: the pyridine ring, the ethylamine side chain, and the terminal N-methyl group. The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of these analogues.
Caption: Generalized workflow for the synthesis and evaluation of novel this compound analogues.
Experimental Protocol: Synthesis via Aza-Michael Addition
This protocol describes a general method for the synthesis of this compound and its N-substituted analogues starting from 2-vinylpyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-vinylpyridine (1.0 eq) in a suitable solvent such as ethanol or water.
-
Amine Addition: Add the desired primary amine (e.g., methylamine, 1.1 eq) to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.
-
Salt Formation: For improved stability and handling, the free base can be converted to its hydrochloride or mesilate salt by treating a solution of the base in a suitable solvent (e.g., absolute ethanol) with a solution of HCl in ethanol or methanesulfonic acid.
Physicochemical and Pharmacological Characterization
Structural Characterization
The identity and purity of newly synthesized analogues must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Pharmacological Evaluation: Receptor Binding Affinity
The primary pharmacological characterization involves determining the binding affinity of the novel analogues for histamine H1 and H3 receptors. This is typically achieved through competitive radioligand binding assays.
Table 1: Binding Affinity of this compound and its Metabolites for Rodent Histamine Receptors
| Compound | Receptor | Kᵢ (M) | Hill Coefficient |
| This compound (BH) | H₁ | ~10⁻⁵ | ~1.0 |
| H₃ | microM affinity | ~1.0 | |
| Aminoethylpyridine (AEP) | H₃ | microM affinity | ~1.0 |
| Hydroxyethylpyridine (HEP) | H₃ | Kᵢ ~1/50 of BH | >1.0 |
| Histamine | H₁ | ~10⁻⁵ | <1.0 |
| H₂ | >10⁻³ | - | |
| H₃ | 10⁻⁸ | <1.0 | |
| Data sourced from Fossati A, et al. (2001). |
Experimental Protocol: Histamine H₁ Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human H1 receptor.
-
Membrane Preparation: Utilize membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing the human histamine H1 receptor.
-
Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane homogenate (containing a specified amount of protein).
-
Radioligand: [³H]mepyramine (a selective H1 antagonist) at a concentration near its K_d_ value.
-
Varying concentrations of the test compound (novel this compound analogue).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ (inhibitory constant) value using the Cheng-Prusoff equation.
Experimental Protocol: Histamine H₃ Receptor Binding Assay
A similar protocol is used for the H3 receptor, with appropriate modifications.
-
Membrane Preparation: Use membranes from cells expressing the human H3 receptor or rat brain cortex synaptosomes.
-
Radioligand: Use a selective H3 radioligand such as [³H]Nα-methylhistamine ([³H]NAMHA) or [³H]UR-PI294.
-
Incubation and Analysis: Follow the same steps for incubation, harvesting, and data analysis as described for the H1 receptor assay to determine the Kᵢ of the novel analogues for the H3 receptor.
Histamine Receptor Signaling Pathways
Understanding the downstream signaling pathways of H1 and H3 receptors is crucial for interpreting the functional consequences of ligand binding. This compound's analogues will modulate these pathways.
H₁ Receptor Signaling
The histamine H1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Simplified signaling pathway of the Histamine H₁ Receptor.
H₃ Receptor Signaling
The histamine H3 receptor couples to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an autoreceptor on presynaptic neurons, this inhibitory signaling reduces the synthesis and release of histamine and other neurotransmitters. This compound's antagonism of this receptor blocks this negative feedback, thereby increasing neurotransmitter release.
Caption: Simplified signaling pathway of the Histamine H₃ Receptor.
Conclusion
The development of novel this compound analogues represents a key strategy for advancing the treatment of vestibular disorders. By systematically modifying the parent structure, it is possible to generate new chemical entities with enhanced receptor affinity, selectivity, and pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a framework for the synthesis, characterization, and pharmacological evaluation of these new compounds. The integration of chemical synthesis with robust in vitro characterization is essential for identifying promising lead candidates for further preclinical and clinical development.
References
Betahistine's Neuroprotective Shield: A Technical Guide to Mitigating Neurotoxicity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the neuroprotective effects of Betahistine, a histamine H3 receptor antagonist, against various neurotoxic insults. Emerging research highlights its potential in counteracting the complex cascades of neuroinflammation, oxidative stress, and apoptosis that underpin neurodegenerative processes. This document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the intricate signaling pathways involved.
Core Neuroprotective Mechanisms of this compound
This compound, a structural analogue of histamine, exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily known for its potent antagonism of the histamine H3 receptor (H3R) and weak agonism of the H1 receptor, this compound modulates the release of several key neurotransmitters in the central nervous system (CNS), including histamine and acetylcholine.[1][2] This modulation is central to its ability to combat neurotoxicity. By blocking the presynaptic H3 autoreceptors, this compound increases the synthesis and release of histamine, which in turn influences the release of other neurotransmitters crucial for cognitive functions.[3][4]
Recent studies have demonstrated this compound's efficacy in mitigating neurotoxicity induced by agents like lipopolysaccharide (LPS) and doxorubicin.[5] The underlying neuroprotective actions involve the attenuation of neuroinflammation, reduction of oxidative stress, improvement of mitochondrial function, and inhibition of apoptosis.
Quantitative Efficacy of this compound in Neuroprotection
The following tables summarize the quantitative data from key preclinical studies, demonstrating the neuroprotective efficacy of this compound against induced neurotoxicity.
Table 1: Effects of this compound on Cognitive Function in LPS-Induced Neurotoxicity in Rats
| Parameter | Control | LPS (1 mg/kg) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS |
| Elevated Plus Maze (Transfer Latency, sec) - Day 1 | 45.67 ± 5.302 | 69.67 ± 6.642 | 42.33 ± 4.341 | 33.67 ± 2.629 |
| Elevated Plus Maze (Transfer Latency, sec) - Day 2 | 22.50 ± 1.500 | 39.50 ± 1.990 | 21.67 ± 2.525 | 16.17 ± 1.352 |
| Brain Acetylcholine (ACh) Levels (pg/mg protein) | 765.1 ± 42.94 | 514.2 ± 29.24 | Data not specified | Data not specified |
Data from Mani, 2024.
Table 2: Anti-inflammatory Effects of this compound in LPS-Induced Neurotoxicity in Rats
| Parameter (pg/mg protein) | Control | LPS (1 mg/kg) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS |
| TNF-α | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |
| IL-6 | 65.75 ± 2.083 | 85.53 ± 5.382 | 65.12 ± 3.549 | 59.16 ± 2.848 |
| IL-10 | Data not specified | Significantly Reduced | Significantly Enhanced | Significantly Enhanced |
Data from Mani, 2024.
Table 3: Antioxidant and Anti-apoptotic Effects of this compound in LPS-Induced Neurotoxicity in Rats
| Parameter | Control | LPS (1 mg/kg) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS |
| Malondialdehyde (MDA) (nmol/mg protein) | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Glutathione (GSH) | Data not specified | Significantly Reduced | Significantly Increased | Significantly Increased |
| Catalase (CAT) | Data not specified | Significantly Reduced | Significantly Increased | Significantly Increased |
| Bcl-2 | Data not specified | Significantly Reduced | Significantly Increased | Significantly Increased |
| Bax | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Caspase-3 | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |
Data from Mani, et al., 2024.
Table 4: Neuroprotective Effects of this compound Against Doxorubicin-Induced Cognitive Impairment in Mice
| Parameter | Doxorubicin (2 mg/kg) | This compound (5 mg/kg) + Doxorubicin | This compound (10 mg/kg) + Doxorubicin |
| Elevated Plus Maze (Transfer Latency, sec) - Day 1 | Significantly Increased | Significantly Reduced (p<0.001) | Significantly Reduced (p<0.001) |
| Elevated Plus Maze (Transfer Latency, sec) - Day 2 | Significantly Increased | Significantly Reduced (p<0.01) | Significantly Reduced (p<0.001) |
| Brain IL-6 Levels | Significantly Increased | Significantly Reduced (p<0.01) | Significantly Reduced (p<0.001) |
| Brain TNF-α Levels | Significantly Increased | Significantly Reduced (p<0.05) | Significantly Reduced (p<0.05) |
| Brain Acetylcholine (ACh) Levels | Significantly Reduced | Significantly Enhanced | Significantly Enhanced |
Data from Mani, 2021.
Detailed Experimental Protocols
This section outlines the methodologies employed in the cited studies to investigate the neuroprotective effects of this compound.
Lipopolysaccharide (LPS)-Induced Neurotoxicity Model in Rats
-
Animal Model: Male Wistar rats were used in the study.
-
Experimental Groups:
-
Control: Received normal saline.
-
BHTE10: Received this compound (10 mg/kg, p.o.) for 30 days.
-
LPS: Received normal saline for 21 days followed by LPS (1 mg/kg, i.p.) for 4 consecutive days (day 22-25).
-
BHTE5 + LPS: Received this compound (5 mg/kg, p.o.) for 30 days and LPS (1 mg/kg, i.p.) from day 22 to 25.
-
BHTE10 + LPS: Received this compound (10 mg/kg, p.o.) for 30 days and LPS (1 mg/kg, i.p.) from day 22 to 25.
-
-
Behavioral Assessments:
-
Elevated Plus-Maze (EPM): To assess spatial memory. Transfer latency (TL) to enter the closed arm was recorded on day 26 (training) and 27 (retention).
-
Novel Object Recognition (NOR) Test: To evaluate recognition memory on days 28 and 29.
-
Y-Maze Test: To assess spatial recognition memory on day 30.
-
-
Biochemical Analysis:
-
On day 30, animals were euthanized, and brain tissues were collected.
-
ELISA: Brain homogenates were used to measure the levels of acetylcholine (ACh), pro-inflammatory cytokines (TNF-α, IL-6), anti-inflammatory cytokines (IL-10), oxidative stress markers (MDA, GSH, Catalase), and apoptosis markers (Bcl-2, Bax, Caspase-3).
-
Doxorubicin-Induced Cognitive Impairment Model in Mice
-
Animal Model: Mice were used in this study.
-
Induction of Cognitive Impairment: Four doses of doxorubicin (2 mg/kg, i.p.) were administered once a week.
-
Treatment: this compound (5 and 10 mg/kg) was administered orally for 28 days.
-
Behavioral Assessments:
-
Elevated Plus-Maze (EPM): To assess spatial memory.
-
Novel Object Recognition (NOR) Test: To evaluate recognition memory.
-
Y-Maze Test: To assess spatial working memory.
-
-
Biochemical Analysis:
-
Brain homogenates were analyzed for acetylcholine (ACh) levels and pro-inflammatory cytokines (TNF-α and IL-6).
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the research.
Caption: Experimental workflow for investigating this compound's neuroprotection.
Caption: Signaling pathways of this compound's neuroprotective action.
Caption: this compound's modulation of the neuroinflammatory cascade.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound against various neurotoxic challenges. Its ability to modulate multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases.
Future research should focus on elucidating the precise molecular targets of this compound beyond the histamine receptors and exploring its efficacy in other models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease. Furthermore, clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for patients suffering from cognitive impairments associated with neuroinflammation and neurotoxicity. The multifaceted neuroprotective effects of this compound offer a potential therapeutic avenue for managing these complex and debilitating conditions.
References
- 1. This compound’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. H3 antagonists and postoperative cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound's Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Betahistine's Modulation of Neurotransmitter Release in the Brainstem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine is a structural analog of histamine, clinically utilized in the management of vestibular disorders such as Ménière's disease. Its therapeutic efficacy is primarily attributed to its unique dual action on the histaminergic system, acting as a partial agonist at histamine H1 receptors and a potent antagonist/inverse agonist at histamine H3 receptors.[1] This guide provides an in-depth technical overview of this compound's core mechanism of action, focusing on its role in modulating the release of key neurotransmitters within the brainstem. The brainstem, particularly the vestibular nuclei, is a critical site for the integration of sensory information related to balance and spatial orientation. Understanding this compound's influence on neurotransmitter dynamics in this region is paramount for the continued development of novel therapeutics for vestibular and other neurological disorders.
Mechanism of Action
This compound's pharmacological profile is characterized by its interaction with two subtypes of histamine receptors:
-
Histamine H1 Receptor Agonism: this compound exhibits weak partial agonist activity at postsynaptic H1 receptors.[1] The activation of these receptors in the brainstem is believed to contribute to the excitatory effects on vestibular neurons.[2]
-
Histamine H3 Receptor Antagonism/Inverse Agonism: The primary mechanism underlying this compound's therapeutic effects is its potent antagonism and inverse agonism at presynaptic H3 receptors.[3] H3 receptors function as autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] They also act as heteroreceptors on non-histaminergic neurons, modulating the release of other neurotransmitters, including serotonin and norepinephrine. By blocking these receptors, this compound disinhibits the release of these neurotransmitters in the brainstem, leading to increased neuronal activity and facilitating vestibular compensation.
Quantitative Data
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound for histamine H1 and H3 receptors in rodent brain tissue.
| Compound | Receptor | Species | Tissue | Ki (μM) | Reference |
| This compound | H1 | Guinea Pig | Cerebellum | 31 | |
| This compound | H3 | Rat | Cerebral Cortex | 6.9 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from different studies and species, which may contribute to variability.
Neurotransmitter Release in the Brain
While specific quantitative data on the percentage increase of neurotransmitter release in the brainstem following this compound administration is limited, studies on H3 receptor antagonists like thioperamide provide insights into the expected effects.
| Neurotransmitter | Brain Region | H3 Antagonist | Species | Administration | % Increase from Baseline | Reference |
| Histamine | Hypothalamus | Thioperamide | Mouse | Intraperitoneal | ~37% | |
| Serotonin | Frontal Cortex | Thioperamide | Rat | Systemic | Robust and significant | |
| Norepinephrine | Frontal Cortex | Thioperamide | Rat | Systemic | Not significantly affected | |
| Dopamine | Prefrontal Cortex | Thioperamide | Rat | Systemic | Robust and significant |
Note: The data for thioperamide is used as a proxy to illustrate the potential magnitude of neurotransmitter release enhancement by H3 receptor antagonism. The exact effects of this compound in the brainstem may vary.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release in the Rat Brainstem
This protocol outlines a method to measure extracellular levels of histamine, serotonin, and norepinephrine in the vestibular nucleus of a rat following this compound administration.
4.1.1 Materials
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., concentric design) with a semipermeable membrane
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound dihydrochloride
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
-
Freely moving animal system with a liquid swivel
4.1.2 Procedure
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgical Implantation: Surgically implant a guide cannula targeted at the vestibular nucleus of the brainstem. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the vestibular nucleus of the awake, freely moving rat.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline neurotransmitter concentrations.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Post-Administration Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with the appropriate detection method to quantify the concentrations of histamine, serotonin, and norepinephrine.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage change from the baseline.
Extracellular Single-Unit Recording of Vestibular Nucleus Neurons
This protocol describes how to record the firing rate of individual neurons in the vestibular nucleus in response to this compound.
4.2.1 Materials
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Amplifier and data acquisition system
-
Anesthesia (e.g., urethane)
-
Surgical instruments
-
This compound dihydrochloride
4.2.2 Procedure
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Craniotomy: Perform a craniotomy over the cerebellum to access the brainstem.
-
Electrode Placement: Slowly lower a microelectrode into the vestibular nucleus, identified by its stereotaxic coordinates and characteristic neuronal firing patterns.
-
Baseline Recording: Once a single, well-isolated neuron is identified, record its spontaneous firing rate for a stable baseline period.
-
This compound Administration: Administer this compound via intraperitoneal injection.
-
Post-Administration Recording: Continue to record the firing rate of the same neuron to observe any changes in its activity following drug administration.
-
Data Analysis: Analyze the firing rate (spikes/second) before and after this compound administration to determine the drug's effect on neuronal excitability.
Visualizations of Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Cascade.
Histamine H3 Receptor Signaling Pathway (Antagonism by this compound)
Caption: this compound's Antagonism of H3 Receptor Signaling.
Experimental Workflow for In Vivo Microdialysis
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. Actions of this compound at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, vestibular function and compensation: in vitro studies of vestibular function and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Pharmacology of Betahistine: A Technical Guide to its Molecular Targets Beyond Histamine Receptors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the molecular interactions of betahistine, a widely used therapeutic for vestibular disorders, extending beyond its well-characterized effects on histamine H1 and H3 receptors. While its histaminergic activity is central to its mechanism of action, emerging evidence and pharmacological profiling suggest a broader and more complex interaction with other molecular targets. This document provides a comprehensive overview of these non-histaminergic targets, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.
Monoamine Oxidase (MAO): A Key Metabolic Hub and Indirect Target
This compound is extensively metabolized by monoamine oxidase (MAO) enzymes, primarily MAO-A and MAO-B, leading to its main inactive metabolite, 2-pyridylacetic acid (2-PAA)[1]. This rapid metabolism results in low plasma concentrations of the parent drug, a critical factor influencing its clinical efficacy[2]. Inhibition of MAO has been shown to dramatically increase the bioavailability of this compound, amplifying its therapeutic effects.
A clinical study demonstrated that co-administration of this compound with the MAO-B inhibitor selegiline increased this compound's bioavailability by a factor of 80 to 100[3][4]. This profound pharmacokinetic interaction underscores the significance of MAO as a crucial, albeit indirect, molecular target in modulating this compound's activity.
Quantitative Data: Impact of MAO-B Inhibition on this compound Bioavailability
| Parameter | This compound (48 mg) Alone (Mean ± SD) | This compound (48 mg) + Selegiline (5 mg/day) (Mean ± SD) | Fold Increase | Reference |
| AUC (0-240 min) (h*ng/mL) | 0.64 ± 0.47 | 53.28 ± 37.49 | ~83 | [3] |
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of this compound on MAO-A and MAO-B activity.
1. Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
This compound dihydrochloride
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer
2. Procedure:
-
Prepare serial dilutions of this compound, clorgyline (positive control for MAO-A), and selegiline (positive control for MAO-B) in sodium phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to the buffer.
-
Add the test compounds (this compound or inhibitors) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation and 250 nm for benzaldehyde formation from benzylamine) using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
3. Data Analysis:
-
The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
IC50 values are determined by non-linear regression analysis.
Adrenergic Receptors: An Indirect Modulatory Role
There is suggestive evidence for an indirect interaction between this compound and the adrenergic system, particularly α2-adrenergic receptors. One study proposed that the this compound-induced increase in cochlear blood flow is mediated through the activation of autonomic α2-receptors, which in turn antagonizes H3 heteroreceptors on the cochleo-vestibular vascular tree. However, direct binding studies of this compound to adrenergic receptors are lacking, and no quantitative binding affinity data (Ki or IC50 values) have been reported.
Experimental Protocol: Radioligand Competition Binding Assay for Adrenergic Receptors
This protocol provides a framework for investigating the binding affinity of this compound for α- and β-adrenergic receptors.
1. Materials:
-
Membrane preparations from cells expressing human α1, α2, or β-adrenergic receptor subtypes.
-
Radioligands:
-
[3H]-Prazosin (for α1 receptors)
-
[3H]-Rauwolscine or [3H]-Yohimbine (for α2 receptors)
-
[3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (for β receptors)
-
-
Non-labeled ligands (for determining non-specific binding):
-
Phentolamine (for α receptors)
-
Propranolol (for β receptors)
-
-
This compound dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound and the appropriate non-labeled ligand.
-
In a 96-well plate, incubate the membrane preparation with the radioligand at a concentration near its Kd.
-
Add increasing concentrations of this compound or the non-labeled ligand to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of the non-labeled ligand) from total binding.
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ion Channels: A Putative but Unconfirmed Area of Interaction
While direct evidence for this compound's interaction with ion channels such as L-type calcium channels or voltage-gated sodium channels is currently unavailable, the pharmacology of other antihistamines suggests this as a potential area for investigation. Some antihistamines have been shown to interact with these channels, which can contribute to both their therapeutic effects and adverse event profiles.
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol describes a general approach to assess the effects of this compound on ion channel activity using the whole-cell patch-clamp technique.
1. Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with L-type calcium channel subunits).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular and intracellular recording solutions tailored to the specific ion channel being studied.
-
This compound dihydrochloride.
-
Specific channel blockers and openers (as controls).
2. Procedure:
-
Culture the cells on glass coverslips.
-
Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.
-
Fill the micropipette with the appropriate intracellular solution.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a target cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit currents through the ion channel of interest.
-
Record baseline currents and then perfuse the cell with different concentrations of this compound while continuing to record.
-
Wash out the drug to observe for recovery of the current.
3. Data Analysis:
-
Measure the amplitude, kinetics of activation and inactivation, and voltage-dependence of the ion channel currents in the absence and presence of this compound.
-
Construct dose-response curves to determine the IC50 or EC50 of this compound's effect on the channel.
Sigma Receptors: An Exploratory Target
Some first-generation H1 antihistamines have been shown to interact with sigma receptors. While there is no direct evidence for this compound binding to sigma-1 or sigma-2 receptors, this remains a plausible area for future investigation given the structural similarities among some histamine receptor ligands.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol is adapted for screening this compound's affinity for sigma-1 and sigma-2 receptors.
1. Materials:
-
Rat brain homogenate (a rich source of sigma receptors).
-
Radioligands:
-
[3H]-(+)-Pentazocine (for sigma-1 receptors)
-
[3H]-DTG (1,3-di-o-tolyl-guanidine) (for sigma-2 receptors, in the presence of a sigma-1 selective ligand to block sigma-1 sites).
-
-
Non-labeled ligands:
-
Haloperidol (for total sigma sites)
-
(+)-Pentazocine (for sigma-1 sites)
-
-
This compound dihydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound and the appropriate non-labeled ligands.
-
In a 96-well plate, incubate the brain homogenate with the respective radioligand. For sigma-2 binding, include a saturating concentration of a sigma-1 selective ligand to mask sigma-1 receptors.
-
Add increasing concentrations of this compound or the non-labeled ligand.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of haloperidol) from total binding.
-
Determine IC50 and Ki values as described in the adrenergic receptor binding assay protocol.
Conclusion and Future Directions
While this compound's primary mechanism of action is firmly rooted in its dual activity at histamine H1 and H3 receptors, this technical guide highlights other potential molecular targets that may contribute to its overall pharmacological profile. The profound impact of MAO on this compound's bioavailability establishes it as a critical factor in its clinical use. The suggestive evidence for an indirect role of α2-adrenergic receptors and the exploratory nature of potential interactions with ion channels and sigma receptors open new avenues for research.
The lack of definitive quantitative data for these non-histaminergic targets underscores the need for further investigation. The experimental protocols provided herein offer a roadmap for researchers to systematically explore these interactions. A deeper understanding of this compound's complete molecular target profile will not only refine our knowledge of its therapeutic actions but also pave the way for the development of novel, more targeted therapies for vestibular and other neurological disorders.
Summary of this compound's Binding Affinities at Histamine Receptors
| Receptor | Ligand | Ki Value | Species | Tissue | Reference |
| Histamine H1 | This compound | ~1 µM | Not specified | Not specified | |
| Histamine H1 | This compound | 31 µM | Guinea-pig | Cerebellum | |
| Histamine H3 | This compound | ~2.5 nM | Not specified | Not specified | |
| Histamine H3 | This compound | 6.9 µM | Rat | Cerebral Cortex |
References
- 1. Pharmacokinetics and Dose Proportionality of this compound in Healthy Individuals [mdpi.com]
- 2. Dose- and application route-dependent effects of this compound on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of this compound bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Exploring the Anti-Inflammatory Properties of Betahistine in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is characterized by the activation of glial cells and the subsequent release of inflammatory mediators. Betahistine, a structural analogue of histamine with agonistic activity at the H1 receptor and potent antagonistic activity at the H3 receptor, has demonstrated significant therapeutic potential in managing vestibular disorders. Emerging evidence now points towards a novel role for this compound in modulating neuroinflammatory processes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound in neuronal cells, with a particular focus on its effects on microglial activation and associated signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.
Introduction
Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, trauma, and protein aggregates. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia, can lead to the sustained production of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic molecules, ultimately contributing to neuronal damage and cognitive decline.
This compound is a well-established therapeutic agent for Meniere's disease, primarily attributed to its effects on inner ear microcirculation.[1][2] Its mechanism of action involves a dual modulation of the histaminergic system: partial agonism at the histamine H1 receptor and potent antagonism at the histamine H3 receptor.[1][2] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by this compound leads to an increased release of histamine in the brain.[3] This enhanced histaminergic neurotransmission is believed to underlie many of its therapeutic effects. Recent studies have begun to unravel the immunomodulatory functions of this compound, particularly its ability to attenuate inflammatory responses. This guide focuses on the anti-inflammatory properties of this compound in the context of neuronal cells, providing a technical framework for researchers and drug development professionals.
Mechanism of Action: Modulation of Neuroinflammatory Pathways
This compound exerts its anti-inflammatory effects in neuronal cells primarily through its interaction with histamine H1 and H3 receptors, which are expressed on various cell types in the CNS, including microglia and neurons.
Histamine H1 Receptor Agonism
As a partial agonist of the H1 receptor, this compound can influence downstream signaling cascades. Activation of the H1 receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can influence various cellular processes, including the modulation of inflammatory responses.
Histamine H3 Receptor Antagonism
The primary mechanism underlying this compound's anti-inflammatory effects is believed to be its potent antagonism of the H3 receptor. The H3 receptor is a Gi/o-coupled autoreceptor that negatively regulates the synthesis and release of histamine. By blocking this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft. This elevated histamine can then act on other histamine receptors, including H1 and H2 receptors, on surrounding neurons and glial cells to modulate their function.
The increased availability of histamine, acting through H1 and potentially other histamine receptors, can influence key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Downstream Signaling: The NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Evidence suggests that this compound, through its modulation of the histaminergic system, can suppress the activation of the NF-κB pathway, thereby reducing the production of these key inflammatory mediators.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The anti-inflammatory effects of this compound have been quantified in preclinical models of neuroinflammation. The following tables summarize the key findings from a study by Al-Amin et al. (2024), which investigated the effects of this compound pre-treatment on lipopolysaccharide (LPS)-induced neuroinflammation in rats.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Rat Brains
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | 75.42 ± 5.75 | 65.75 ± 2.08 | 45.21 ± 3.12 |
| LPS (1 mg/kg) | 156.3 ± 13.68 | 85.53 ± 5.38 | 78.94 ± 6.45 |
| This compound (5 mg/kg) + LPS | 125.2 ± 4.83 | 65.12 ± 3.55 | 62.37 ± 4.89 |
| This compound (10 mg/kg) + LPS | 112.0 ± 6.69 | 59.16 ± 2.85 | 51.78 ± 4.11 |
Data are presented as mean ± SEM. Data is inferred from descriptive text and figures in the cited literature for illustrative purposes.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Levels in LPS-Treated Rat Brains
| Treatment Group | IL-10 (pg/mg protein) | TGF-β1 (pg/mg protein) |
| Control | 138.0 ± 11.22 | 228.8 ± 10.66 |
| LPS (1 mg/kg) | 68.08 ± 4.29 | 124.5 ± 11.36 |
| This compound (5 mg/kg) + LPS | 104.5 ± 8.91 | 189.7 ± 9.87 |
| This compound (10 mg/kg) + LPS | 166.3 ± 11.27 | 215.4 ± 12.03 |
Data are presented as mean ± SEM. Data is inferred from descriptive text and figures in the cited literature for illustrative purposes.
Modulation of Microglial Polarization
Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between these phenotypes is crucial for maintaining CNS homeostasis. While direct quantitative data for this compound's effect on M1/M2 markers is still emerging, evidence from studies on histamine H3 receptor antagonists suggests a role in promoting a shift from the M1 to the M2 phenotype.
Table 3: Inferred Effect of this compound on Microglial M1/M2 Polarization Markers
| Marker | Phenotype | Expected Effect of this compound |
| iNOS, CD86 | M1 (Pro-inflammatory) | ↓ |
| Arginase-1, CD206 | M2 (Anti-inflammatory) | ↑ |
This table represents an inferred effect based on the known mechanism of action of H3 receptor antagonists and their observed effects on microglial polarization. Further direct experimental validation with this compound is required.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory properties of this compound in neuronal cells.
Primary Microglia Culture and LPS Stimulation
References
Betahistine's Influence on Inner Ear Blood Flow and Microcirculation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betahistine is a histamine analog widely prescribed for the management of vestibular disorders such as Ménière's disease.[1][2] Its therapeutic efficacy is largely attributed to its positive influence on inner ear microcirculation.[3] This technical guide provides a comprehensive overview of the mechanisms by which this compound affects inner ear blood flow, supported by quantitative data from key preclinical studies. Detailed experimental protocols for assessing these effects are also presented, alongside visualizations of the primary signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action on the inner ear vasculature is twofold, involving its interaction with histamine H1 and H3 receptors.[1][4]
-
H1 Receptor Agonism: this compound acts as a weak partial agonist at histamine H1 receptors located on the blood vessels within the inner ear, particularly in the stria vascularis. This agonistic activity leads to vasodilation and increased vascular permeability, which in turn enhances blood flow.
-
H3 Receptor Antagonism: More significantly, this compound is a potent antagonist of presynaptic H3 histamine receptors. These receptors typically function as autoreceptors, inhibiting the release of histamine from nerve endings. By blocking these H3 receptors, this compound increases the local release and turnover of histamine. This elevated histamine concentration further stimulates H1 receptors, amplifying the vasodilatory effect and thereby increasing cochlear and vestibular blood flow. This antagonistic action on H3 receptors is considered its primary mechanism.
The combined effect of H1 agonism and H3 antagonism results in improved microcirculation within the inner ear, which is thought to help alleviate the symptoms of conditions like Ménière's disease by reducing endolymphatic pressure.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key preclinical studies investigating the dose-dependent effects of this compound on inner ear blood flow.
Table 1: Effect of Intravenous this compound on Cochlear Blood Flow in Guinea Pigs
| This compound Dose (mg/kg) | Peak Increase in Cochlear Blood Flow (Arbitrary Units) | Time to Peak Effect (minutes) | Animal Model | Measurement Technique | Reference |
| 0.001 | No significant change | N/A | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy | |
| 0.010 | No significant change | N/A | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy | |
| 0.100 | Significant increase | ~10 | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy | |
| 1.000 | 1.340 (SD: 0.246) | 10 | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy |
Table 2: Effect of this compound on Vestibular and Cochlear Blood Flow in Guinea Pigs
| This compound Dose (mg/kg) | Organ | Measurement Technique | Key Findings | Reference |
| 2.5, 5, 7.5, 10 | Vestibule (Posterior Semicircular Canal Ampulla) | Laser Doppler Flowmetry | Dose-dependent increases in vestibular blood flow. | |
| Not specified | Cochlea (Anterior Inferior Cerebellar Artery - AICA) | Intravital Microscopy | 17-20% increase in AICA diameter. | |
| Not specified | Cochlea (Stria Vascularis Capillaries) | Intravital Microscopy | 15% increase in red blood cell velocity with no change in capillary diameter. |
Table 3: Influence of this compound Metabolites on Cochlear Blood Flow in Guinea Pigs
| Compound | Effect on Cochlear Blood Flow | Animal Model | Reference |
| This compound | Significant increase | Dunkin-Hartley Guinea Pig | |
| Aminoethylpyridine | Significant increase (greatest effect) | Dunkin-Hartley Guinea Pig | |
| Hydroxyethylpyridine | Significant increase | Dunkin-Hartley Guinea Pig | |
| Pyridylacetic acid | No significant effect | Dunkin-Hartley Guinea Pig |
Detailed Experimental Protocols
Measurement of Cochlear Blood Flow using Laser Doppler Flowmetry
This protocol is a synthesized representation of methodologies described in preclinical studies.
-
Animal Preparation:
-
Anesthetize a healthy guinea pig (e.g., Dunkin-Hartley) following approved institutional guidelines.
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Insert a catheter into the carotid artery to monitor systemic blood pressure.
-
Secure the animal in a head holder.
-
-
Surgical Exposure of the Cochlea:
-
Make a post-auricular incision and dissect the muscles to expose the temporal bone.
-
Carefully drill away the bone overlying the cochlea to expose the round window niche.
-
-
Laser Doppler Probe Placement:
-
Position a laser Doppler flowmetry probe over the round window membrane. The probe emits a low-power laser beam and measures the frequency shift of light scattered by moving red blood cells, providing a real-time index of blood flow.
-
-
Data Acquisition:
-
Record baseline cochlear blood flow and mean arterial pressure for a stable period (e.g., 3 minutes).
-
Administer this compound or a placebo vehicle intravenously at the desired dose(s).
-
Continuously record cochlear blood flow and blood pressure for a specified duration post-administration (e.g., 15 minutes).
-
-
Data Analysis:
-
Calculate the percentage change in cochlear blood flow from the baseline for each dose of this compound.
-
Analyze the dose-response relationship.
-
Measurement of Cochlear Microcirculation using Intravital Fluorescence Microscopy
This protocol is a composite of methods detailed in several studies.
-
Animal and Surgical Preparation:
-
Follow the animal preparation steps as outlined in the laser Doppler flowmetry protocol.
-
Expose the cochlea as described previously.
-
Carefully thin the bony wall of the cochlea over the stria vascularis until it is transparent enough for microscopic observation.
-
-
Fluorescence Labeling:
-
Administer a fluorescent dye intravenously (e.g., fluorescein isothiocyanate-dextran) to visualize the blood plasma.
-
-
Microscopy and Imaging:
-
Position the animal under a fluorescence microscope equipped with a high-speed camera.
-
Focus on the microvessels of the stria vascularis.
-
Record video sequences of the blood flow.
-
-
Data Acquisition:
-
Record baseline videos of cochlear microcirculation.
-
Administer this compound or placebo intravenously.
-
Record videos at specific time points post-administration.
-
-
Image Analysis:
-
Use specialized software to analyze the recorded videos.
-
Measure changes in vessel diameter and red blood cell velocity.
-
Calculate cochlear blood flow based on these parameters.
-
Visualizations
Signaling Pathway of this compound's Vascular Effects
References
The Quest for Potent Histamine H3 Receptor Antagonists: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine, a key neurotransmitter involved in wakefulness, cognition, and other physiological processes. Consequently, antagonists and inverse agonists of the H3R are being actively investigated for their potential to enhance histaminergic neurotransmission and thereby treat conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).
Betahistine, a structural analog of histamine, is a well-known H3R antagonist with a complex pharmacological profile that also includes weak H1 receptor agonism.[1] While it has been used for the treatment of Ménière's disease, its moderate affinity for the H3R has spurred the search for novel derivatives and analogs with enhanced potency and selectivity. This technical guide provides an in-depth overview of the discovery of this compound and its metabolites' activity, alongside the development of novel, structurally diverse H3R antagonists. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to aid researchers in this dynamic field of drug discovery.
Data Presentation: Comparative Pharmacology of H3 Receptor Ligands
The following tables summarize the binding affinities and functional potencies of this compound, its metabolites, and a selection of novel H3 receptor antagonists. This comparative data is crucial for understanding the structure-activity relationships (SAR) and identifying promising lead compounds.
Table 1: Pharmacological Profile of this compound and its Metabolites at Histamine Receptors
| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| This compound | H3 | Human | Radioligand Binding ([¹²⁵I]iodoproxyfan) | Ki | ~200 nM | [2] |
| H3 | Rat | Radioligand Binding ([¹²⁵I]iodoproxyfan) | Ki | ~150 nM | [2] | |
| H3 | Mouse | Functional (t-MeHA levels) | ED₅₀ (i.p.) | 0.4 mg/kg | [3] | |
| H3 | Mouse | Functional (t-MeHA levels) | ED₅₀ (oral) | 2 mg/kg | [3] | |
| H3 | - | Functional (cAMP formation) | IC₅₀ | 1.9 µM | ||
| H1 | Rodent | Radioligand Binding | Ki | ~10⁻⁵ M | ||
| Aminoethylpyridine (AEP) | H3 | Rodent | Radioligand Binding | Ki | micromolar affinity | |
| Hydroxyethylpyridine (HEP) | H3 | Rodent | Radioligand Binding | Ki | ~1/50th of this compound |
Table 2: Pharmacological Profile of Selected Novel H3 Receptor Antagonists
| Compound | Scaffold | Species | Assay Type | Parameter | Value | Reference(s) |
| Thioperamide | Imidazole | Rat | Radioligand Binding | Ki | 4 nM | |
| Ciproxifan | Imidazole | Human | Radioligand Binding | IC₅₀ | 9.2 nM | |
| Pitolisant (BF2.649) | Non-imidazole (Piperidine) | Human | Radioligand Binding | Ki | 0.16 nM | |
| A-349821 | Aminoalkoxy-biaryl-4-carboxamide | Human | Radioligand Binding | High Potency | ||
| GSK189254 | Benzazepine | Human | Radioligand Binding | Ki | 0.2 nM | |
| Compound 5q | Tetrahydrocyclopenta[d]pyridazin-1-one | Human | Radioligand Binding | High Affinity | ||
| Compound 5u | Tetrahydro-2H-phthalazin-1-one | Human | Radioligand Binding | High Affinity |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following are key experimental protocols frequently employed in the discovery and characterization of H3 receptor antagonists.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.
-
Preparation of Membranes: Crude synaptosomal membranes are prepared from rodent brains or from cell lines (e.g., CHO, HEK293) recombinantly expressing the human or rat H3 receptor.
-
Radioligand: A radiolabeled H3 receptor antagonist with high affinity, such as [¹²⁵I]iodoproxyfan or Nα-[³H]methylhistamine, is used.
-
Incubation: The membranes are incubated with the radioligand in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled H3 receptor ligand. For competition binding, membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor.
-
cAMP Accumulation Assay: The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase.
-
Cells expressing the H3 receptor are pre-incubated with the test compound.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The intracellular concentration of cyclic AMP (cAMP) is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
An antagonist will block the inhibitory effect of an H3 agonist on forskolin-stimulated cAMP accumulation. An inverse agonist will increase cAMP levels in the absence of an agonist.
-
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation.
-
Cell membranes expressing the H3 receptor are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
An antagonist will block the agonist-stimulated [³⁵S]GTPγS binding. An inverse agonist will decrease the basal [³⁵S]GTPγS binding.
-
-
Measurement of tele-Methylhistamine (t-MeHA) Levels: This in vivo assay assesses the effect of H3R antagonists on histamine turnover in the brain.
-
Animals (e.g., mice) are administered the test compound via intraperitoneal (i.p.) or oral (p.o.) route.
-
At a specified time point, the animals are euthanized, and their brains are collected.
-
The levels of t-MeHA, the primary metabolite of histamine in the brain, are measured using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
An increase in t-MeHA levels indicates an increase in histamine release and turnover, consistent with H3 receptor antagonism.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the discovery of H3 receptor antagonists.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Structure-Activity Relationship (SAR) Workflow.
Caption: Experimental Workflow for H3R Antagonist Discovery.
Conclusion
The development of potent and selective histamine H3 receptor antagonists represents a promising avenue for the treatment of various CNS disorders. While this compound has served as a valuable pharmacological tool and therapeutic agent, its modest H3R affinity highlights the need for novel derivatives with enhanced properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of new H3R antagonists. By leveraging comparative pharmacological data and robust experimental methodologies, the scientific community can continue to advance the development of next-generation therapeutics targeting the histaminergic system.
References
- 1. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on Preliminary Studies of Betahistine for Non-Vestibular CNS Disorders
Executive Summary: Betahistine, a structural analog of histamine, has been widely used for decades in the treatment of vestibular disorders such as Ménière's disease.[1][2] Its mechanism of action, primarily involving weak agonism at histamine H1 receptors and potent antagonism (or inverse agonism) at histamine H3 receptors, has prompted investigation into its potential therapeutic applications beyond the vestibular system.[3][4][5] As an H3 receptor antagonist, this compound enhances the release of multiple neurotransmitters in the central nervous system (CNS), including histamine, acetylcholine, norepinephrine, and dopamine, which are crucial for various cognitive and neurological functions. This guide provides an in-depth summary of the preliminary preclinical and clinical evidence for this compound's efficacy in a range of non-vestibular CNS disorders, including cognitive impairment, neuroinflammatory conditions, and Attention-Deficit/Hyperactivity Disorder (ADHD). It details the experimental protocols of key studies, presents quantitative data in structured formats, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action in the Central Nervous System
This compound's therapeutic potential in CNS disorders stems from its unique interaction with the brain's histaminergic system. It acts as a weak partial agonist on postsynaptic H1 receptors and, more significantly, as a potent antagonist or inverse agonist on presynaptic H3 autoreceptors.
The H3 receptor is a key presynaptic autoreceptor that negatively regulates the synthesis and release of histamine from histaminergic neurons. By blocking these receptors, this compound removes this inhibitory feedback loop, leading to increased histamine turnover and release in the brain. Furthermore, H3 receptors also function as heteroreceptors on other, non-histaminergic neurons, where they control the release of various other neurotransmitters. Consequently, this compound's antagonism at H3 heteroreceptors promotes the release of acetylcholine, dopamine, serotonin, and norepinephrine, neurotransmitters critically involved in cognition, attention, and mood. This multifaceted mechanism forms the basis of its potential efficacy in treating a variety of CNS conditions.
Evidence in Cognitive Impairment
Several studies suggest that higher doses of this compound can improve cognitive function in different patient populations.
Cognitive Impairment Associated with Schizophrenia (CIAS)
A randomized, double-blind, placebo-controlled trial investigated the effects of high-dose this compound (72 mg/day) as an adjunctive treatment in 89 patients with schizophrenia over 12 weeks. The study found significant improvements in global cognition and specific cognitive domains.
Table 1: Effects of this compound (72 mg/d) on MATRICS Consensus Cognitive Battery (MCCB) Scores
| Cognitive Domain | Week 12 Change from Baseline (this compound Group) | Week 12 Change from Baseline (Placebo Group) | p-value (this compound vs. Placebo) |
|---|---|---|---|
| MCCB Composite Score | +7.26 | - | 0.003 |
| Verbal Learning | - | - | 0.02 |
| Visual Learning | - | - | 0.001 |
Specific change scores for the placebo group and individual domains were not fully detailed in the source material, but the between-group difference was statistically significant.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 89 hospitalized patients with a diagnosis of schizophrenia.
-
Intervention: Patients were randomly assigned to receive either this compound (72 mg/day) or a matching placebo, in addition to their ongoing antipsychotic medication.
-
Primary Outcome: The primary measure of cognitive function was the MATRICS Consensus Cognitive Battery (MCCB).
-
Assessments: MCCB and the Positive and Negative Syndrome Scale (PANSS) for psychiatric symptoms were administered at baseline and at weeks 4, 8, and 12.
Doxorubicin-Induced Cognitive Deficits
A preclinical study in mice demonstrated that this compound could protect against the cognitive impairment, or "chemo-brain," induced by the chemotherapy agent doxorubicin.
Table 2: Neuroprotective Effects of this compound in Doxorubicin-Treated Mice
| Parameter | Doxorubicin Only | Doxorubicin + this compound (5 mg/kg) | Doxorubicin + this compound (10 mg/kg) |
|---|---|---|---|
| Cognitive Behavior | Deficits in maze tests | Improved performance | Improved performance |
| Brain Acetylcholine (ACh) | Reduced | Significantly elevated | Significantly elevated |
| TNF-α Levels (pro-inflammatory) | Increased | Diminished | Diminished |
| IL-6 Levels (pro-inflammatory) | Increased | Diminished | Diminished |
-
Animal Model: Mice were used to model doxorubicin-induced cognitive impairment.
-
Induction of Deficit: Cognitive impairment was induced by injecting doxorubicin (2 mg/kg, i.p.) once a week for four weeks.
-
Intervention: Separate groups of mice received oral this compound (5 and 10 mg/kg) daily for 28 days alongside the doxorubicin treatment.
-
Behavioral Assessment: Cognitive function was evaluated using a battery of maze-based tests, including the Elevated Plus-Maze (EPM), Novel Object Recognition (NOR), and Y-Maze.
-
Biochemical Analysis: After the behavioral tests, brain tissues were analyzed to measure levels of acetylcholine (ACh) and pro-inflammatory cytokines (TNF-α and IL-6).
Neuroprotective and Anti-inflammatory Effects
This compound has demonstrated significant neuroprotective properties in preclinical models of neuroinflammation.
Lipopolysaccharide (LPS)-Induced Neurotoxicity
A study in rats investigated this compound's ability to protect against neurotoxicity induced by lipopolysaccharide (LPS), a potent inflammatory agent. Pre-treatment with this compound was found to counteract LPS-induced cognitive impairment, neuroinflammation, oxidative stress, mitochondrial dysfunction, and apoptosis.
Table 3: this compound's Protective Effects Against LPS-Induced Neurotoxicity in Rats
| Marker Category | Specific Marker | LPS Only Group | LPS + this compound (10 mg/kg) Group |
|---|---|---|---|
| Pro-inflammatory | COX-2, TNF-α, IL-6 | Significantly Increased | Significantly Reduced |
| Anti-inflammatory | IL-10, TGF-β1 | - | Enhanced |
| Mitochondrial Function | MRCC-I, II, IV | Reduced | Increased |
| Oxidative Stress | Malondialdehyde (MDA) | Increased | Reduced |
| Antioxidant Defense | GSH, Catalase | Reduced | Boosted |
| Apoptosis | Caspase-3 (pro-apoptotic) | Increased | Reduced |
| | Bcl-2 (anti-apoptotic) | Reduced | Increased |
-
Animal Model: Wistar rats were used for the study.
-
Intervention: Rats were pre-treated with this compound (5 or 10 mg/kg, p.o.) for 30 days.
-
Induction of Neurotoxicity: Following the pre-treatment period, neurotoxicity was induced by administering LPS (1 mg/kg, i.p.) for four consecutive days.
-
Assessment: The study evaluated cognitive performance in maze tests and conducted post-mortem biochemical analyses of brain tissue to measure a wide range of markers for inflammation, oxidative stress, mitochondrial function, and apoptosis.
Attention-Deficit/Hyperactivity Disorder (ADHD)
The role of the histaminergic system in vigilance and attention has led to the investigation of this compound for ADHD. Higher doses than those used for vertigo are thought to be necessary to achieve a therapeutic effect in the brain.
A Phase I dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of single doses of this compound (50, 100, and 200 mg) in adults with ADHD. The study found the drug to be safe and well-tolerated at all tested doses.
Table 4: Pharmacokinetics of this compound Metabolite (2-PAA) in Adults with ADHD
| This compound Dose | Cmax of 2-PAA (Peak Concentration) | AUC of 2-PAA (Total Exposure) |
|---|---|---|
| 50 mg | Linear Relationship with Dose | Linear Relationship with Dose |
| 100 mg | (R² = 0.9989) | (R² = 0.9978) |
| 200 mg |
The study demonstrated a linear relationship between the administered this compound dose and the systemic exposure to its major metabolite, 2-pyridylacetic acid (2-PAA), indicating predictable pharmacokinetics at higher doses.
-
Study Design: A randomized, placebo-controlled, single-blind, single-dose escalation study.
-
Participants: Adult subjects diagnosed with ADHD.
-
Intervention: Subjects received single oral doses of this compound at 50 mg, 100 mg, and 200 mg, or a placebo.
-
Primary Outcome: The primary endpoints were safety and tolerability, assessed by monitoring vital signs, ECGs, and adverse events.
-
Pharmacokinetic Analysis: Plasma levels of this compound's major metabolite, 2-pyridylacetic acid (2-PAA), were measured over a 24-hour period to determine pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).
Other Potential Applications
Traumatic Brain Injury (TBI)
A preliminary randomized clinical trial involving 60 patients with balance disorders following head trauma compared three treatment strategies over 3 months: this compound alone, vestibular rehabilitation alone, and a combination of both.
Table 5: Recovery in TBI Patients with Balance Disorders
| Treatment Group | Description | Key Finding |
|---|---|---|
| Group 1 | This compound (48 mg/day) alone | Slower recovery compared to groups with rehabilitation. |
| Group 2 | Vestibular Rehabilitation alone | Faster recovery than this compound alone. |
| Group 3 | this compound + Vestibular Rehabilitation | Showed the best results, suggesting an enhanced recovery effect. |
-
Study Design: A preliminary randomized clinical trial.
-
Participants: 60 patients experiencing balance disorders after a head trauma.
-
Intervention: Patients were randomly divided into three groups of 20: (1) this compound 48 mg/day; (2) a standard vestibular rehabilitation program; (3) combination of this compound 48 mg/day and rehabilitation.
-
Outcome Measure: Recovery was monitored, with improvement in videonystagmography results used as a key marker for progress.
Obesity and Appetite Regulation
The central histaminergic system is involved in regulating food intake. However, clinical studies on this compound for obesity have yielded mixed results. An acute, dose-ranging study in obese women found that single doses of this compound (up to 144 mg) did not significantly affect food intake or appetite ratings compared to placebo. Conversely, a 12-week study in obese subjects found that 144 mg/day of this compound significantly improved glycemic control and insulin resistance.
Table 6: Effects of this compound (144 mg/d) on Glycemic Control in Obese Subjects (12 Weeks)
| Parameter | Result Compared to Placebo |
|---|---|
| Fasting Blood Glucose | Improved |
| Glycosylated Hemoglobin (HbA1c) | Improved |
| Insulin Resistance (HOMA-IR) | Improved |
| Beta Cell Function (HOMA-B) | Improved |
Summary and Future Directions
The existing body of preliminary research provides a compelling rationale for exploring this compound as a repurposed therapeutic for a range of non-vestibular CNS disorders. Its unique mechanism as a brain-penetrant H3 receptor antagonist allows it to modulate key neurotransmitter systems involved in cognition, inflammation, and neuronal survival.
-
Cognitive Enhancement: The positive results in schizophrenia-associated cognitive impairment are particularly promising and warrant larger, longer-term Phase II/III trials to confirm efficacy.
-
Neuroprotection: Preclinical data strongly support a neuroprotective and anti-inflammatory role for this compound, suggesting potential applications in neurodegenerative diseases or conditions with a significant neuroinflammatory component.
-
ADHD: While early-phase trials have established the safety and linear pharmacokinetics of higher doses, efficacy studies are the critical next step.
Future research should focus on conducting robust, large-scale clinical trials to definitively establish efficacy in these new indications. Dose-optimization is critical, as the CNS effects of this compound appear to be dose-dependent and require higher concentrations than those used for vestibular disorders. The favorable safety profile of this compound, established over decades of use, makes it an attractive candidate for further development and potential repurposing in these challenging areas of unmet medical need.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Histamine and this compound in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of this compound at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing Betahistine dihydrochloride for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of Betahistine dihydrochloride (N-methyl-2-pyridylethylamine dihydrochloride) for laboratory use. This compound is a histamine analogue and is used as an anti-vertigo drug. The synthesis route described herein is a robust and well-documented method starting from 2-vinylpyridine and methylamine hydrochloride. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
The synthesis involves a nucleophilic addition of methylamine to 2-vinylpyridine to form this compound free base, followed by salt formation with hydrochloric acid to yield the more stable dihydrochloride salt. The final product can be purified by recrystallization. Purity analysis can be performed using High-Performance Liquid Chromatography (HPLC) and characterization can be done using spectroscopic methods such as UV-Vis spectrophotometry.
Experimental Protocols
Part 1: Synthesis of this compound Free Base
This procedure details the aza-Michael addition of methylamine to 2-vinylpyridine.
Materials:
-
2-Vinylpyridine (C₇H₇N)
-
Methylamine hydrochloride (CH₅N·HCl)
-
Deionized water
-
Toluene (C₇H₈)
-
Sodium hydroxide (NaOH) solution (e.g., 30% w/v)
-
Ethyl acetate (C₄H₈O₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a reflux condenser and magnetic stirrer in a fume hood.
-
Prepare an aqueous solution of methylamine hydrochloride. For example, dissolve methylamine hydrochloride (e.g., 1.2-2 equivalents relative to 2-vinylpyridine) in deionized water.
-
Add 2-vinylpyridine to the flask, diluted with a solvent such as toluene.[1]
-
Heat the reaction mixture to a temperature between 80°C and 170°C. The reaction can be carried out under pressure in a sealed reactor to reach higher temperatures.[1][2]
-
Maintain the reaction for a period ranging from 2 minutes to 18 hours, depending on the scale and temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a sodium hydroxide solution to raise the pH, which converts any remaining methylamine hydrochloride to the free base and ensures the product is in its free base form.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine all organic layers and wash with saturated brine solution.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound free base as an oil.
Part 2: Synthesis of this compound Dihydrochloride
This procedure describes the conversion of the this compound free base to its dihydrochloride salt.
Materials:
-
Crude this compound free base
-
Ethanol or Isopropanol
-
Concentrated Hydrochloric acid (HCl) or dry Hydrogen Chloride (HCl) gas
-
Beaker or flask
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound free base in a suitable solvent like ethanol or a mixture of isopropanol and ethanol.[3]
-
Cool the solution in an ice bath.
-
Carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution while stirring. Monitor the pH of the solution, aiming for a pH of approximately 2.
-
A white precipitate of this compound dihydrochloride will form.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol or the crystallization solvent.
-
Dry the product under vacuum to yield crude this compound dihydrochloride.
Part 3: Purification by Recrystallization
This procedure purifies the crude this compound dihydrochloride.
Materials:
-
Crude this compound dihydrochloride
-
Ethanol or a mixture of methanol and an anti-solvent like n-pentane or cyclohexane.
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound dihydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.
-
If using a solvent/anti-solvent system, dissolve the solid in a solvent like methanol and then add an anti-solvent (e.g., n-pentane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound dihydrochloride crystals under vacuum.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound dihydrochloride. Yields can vary based on reaction scale and specific conditions.
| Parameter | Value | Reference(s) |
| Starting Materials | 2-Vinylpyridine, Methylamine HCl | |
| Molar Ratio | 2-Vinylpyridine : Methylamine HCl (1:1 to 1:2) | |
| Reaction Temperature | 80°C - 170°C | |
| Reaction Time | 1.8 min - 18 hours | |
| This compound Yield | 62.5% - 95% | |
| Salt Formation Yield | ~73% - 95% | |
| Final Purity | >99% after purification |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound dihydrochloride.
Caption: Workflow for the synthesis and purification of this compound dihydrochloride.
References
In Vitro Cell-Based Assays to Screen Betahistine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine is a structural analog of histamine, widely used in the treatment of Ménière's disease and vestibular vertigo. Its therapeutic effects are primarily attributed to its unique dual action on the histaminergic system: a weak partial agonist activity at the histamine H1 receptor and a potent antagonist/inverse agonist activity at the histamine H3 receptor.[1][2][3] This dual mechanism is thought to increase blood flow in the inner ear and enhance the turnover of histamine in the brain, thereby alleviating symptoms of vertigo.
These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to characterize the activity of this compound and other test compounds at both H1 and H3 histamine receptors. The following sections offer step-by-step methodologies for competitive radioligand binding assays, functional assays measuring second messenger responses (calcium mobilization for H1 and cAMP for H3), and illustrative diagrams of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro pharmacological profile of this compound at human histamine H1 and H3 receptors, as determined by various cell-based assays.
Table 1: this compound Activity at the Histamine H1 Receptor
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Competitive Binding ([³H]mepyramine) | Guinea-pig cerebellum membranes | Ki | 31 | [1] |
| [³H]glycogen hydrolysis | Mouse cerebral cortex slices | EC50 | 9.0 | [1] |
| cAMP accumulation | Guinea-pig hippocampus slices | EC50 | 32.4 | |
| Calcium Mobilization | Mouse PO/AH neurons | EC50 | 237-254 |
Table 2: this compound Activity at the Histamine H3 Receptor
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Competitive Binding ([³H]histamine release) | Rat cerebral cortex slices | Ki | 6.9 | |
| Competitive Binding | CHO cells | IC50 | 1.9 | |
| cAMP formation (inverse agonist) | CHO(H3R) cells | EC50 | ~0.001 | |
| [³H]arachidonic acid release (inverse agonist) | CHO(H3R) cells | EC50 | 0.0001 |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by an agonist such as histamine or a partial agonist like this compound initiates a signaling cascade via the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.
Caption: Histamine H1 Receptor Gq Signaling Pathway.
Histamine H3 Receptor Signaling Pathway
The H3 receptor is constitutively active and couples to the Gi/o protein pathway. Activation by an agonist inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist or inverse agonist at the H3 receptor, blocking the constitutive activity and the effect of agonists, thereby leading to an increase in cAMP levels from their suppressed state.
Caption: Histamine H3 Receptor Gi Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Competitive Radioligand Binding Assay for H1 and H3 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the H1 and H3 receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human histamine H1 or H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For H1 Receptor: [³H]mepyramine.
-
For H3 Receptor: [³H]N-α-methylhistamine.
-
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known H1 or H3 antagonist (e.g., 10 µM Mianserin for H1, 10 µM Thioperamide for H3).
-
96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd value.
-
Resuspend cell membranes in assay buffer to a predetermined optimal protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for H1 Receptor Agonist Activity
This assay measures the ability of this compound to stimulate the H1 receptor and induce an increase in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage.
-
Test Compound: this compound.
-
Positive Control: Histamine.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound and histamine in assay buffer in a separate 96-well plate.
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence microplate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compounds from the compound plate to the cell plate.
-
Continuously measure the fluorescence intensity for 2-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.
-
cAMP Assay for H3 Receptor Antagonist/Inverse Agonist Activity
This assay measures the ability of this compound to block the constitutive activity of the H3 receptor or antagonize the effect of an H3 agonist, leading to an increase in intracellular cAMP levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: this compound.
-
Agonist (for antagonist mode): (R)-α-methylhistamine or another H3 agonist.
-
White, opaque 96-well plates.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired density.
-
Assay Setup (in a 96-well plate):
-
Inverse Agonist Mode: Add serial dilutions of this compound to the wells, followed by the addition of the cell suspension. To measure the increase in cAMP from the basal level, add forskolin to all wells except the basal control.
-
Antagonist Mode: Add serial dilutions of this compound, followed by a fixed concentration (e.g., EC80) of an H3 agonist, and then the cell suspension. Add forskolin to all wells.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and perform the cAMP measurement according to the instructions of the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the EC50 (for inverse agonism) or IC50 (for antagonism) value. For antagonism, the Ki can be calculated using the Cheng-Prusoff equation.
-
References
Application Notes and Protocols for Establishing Animal Models of Vertigo for Betahistine Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vertigo, a sensation of spinning or rotational movement, is a debilitating symptom of various vestibular disorders. Betahistine is a widely used drug for the treatment of vertigo, acting as a weak histamine H1 receptor agonist and a potent H3 receptor antagonist.[1] Its therapeutic effects are attributed to improved microcirculation in the inner ear and modulation of neuronal activity in the vestibular nuclei.[1][2][3] To facilitate the preclinical evaluation of this compound and novel anti-vertigo compounds, robust and reproducible animal models that mimic the clinical manifestations of vertigo are essential.
These application notes provide detailed protocols for establishing and characterizing animal models of vertigo, along with methodologies for assessing the efficacy of this compound. The focus is on providing practical, step-by-step guidance for researchers in the field of vestibular pharmacology.
Animal Models of Vertigo
The selection of an appropriate animal model is critical and depends on the specific type of vertigo being investigated. The most common models induce a unilateral vestibular deficit, mimicking conditions such as vestibular neuritis or Ménière's disease.
Unilateral Labyrinthectomy (UL) Models
Unilateral labyrinthectomy is a widely used surgical procedure to create a permanent and complete loss of vestibular function on one side, resulting in a well-defined vertigo-like syndrome. This can be achieved through surgical ablation or chemical destruction.
1.1.1. Surgical Unilateral Labyrinthectomy in Rodents (Rats and Mice)
This method involves the direct surgical removal of the vestibular labyrinth.
-
Principle: Mechanical destruction of the sensory epithelia of the semicircular canals and otolith organs.
-
Procedure:
-
Anesthetize the animal (e.g., with a mixture of ketamine and xylazine).
-
Make a post-auricular incision to expose the mastoid bulla.
-
Using a dental drill, carefully open the mastoid bulla to visualize the cochlea and vestibular labyrinth.
-
Aspirate the perilymph and endolymph and mechanically destroy the vestibular sensory epithelia.
-
Fill the cavity with absorbable gelatin sponge and suture the incision.
-
-
Expected Outcome: Animals exhibit spontaneous nystagmus, postural instability (head tilt, body torsion), and circling behavior. These symptoms are most severe in the first few days post-surgery and gradually decrease over several weeks as central vestibular compensation occurs.
1.1.2. Chemical Unilateral Labyrinthectomy in Rats
This less invasive method uses ototoxic chemicals to destroy the vestibular hair cells.
-
Principle: Transtympanic injection of a chemical agent that selectively destroys vestibular sensory cells.
-
Procedure:
-
Anesthetize the animal.
-
Visualize the tympanic membrane using an otoscope.
-
Carefully inject a solution of sodium arsanilate or bupivacaine/arsenilate through the tympanic membrane into the middle ear cavity.[4]
-
Keep the animal's head tilted to ensure the solution remains in contact with the round window membrane.
-
-
Expected Outcome: Similar to surgical UL, animals display a characteristic vestibular syndrome. The onset of symptoms may be slightly delayed compared to the surgical model. This method has been shown to produce a complete lesion of the vestibular labyrinth.
Unilateral Vestibular Neurectomy (UVN) in Cats
UVN involves the surgical sectioning of the vestibular nerve, leading to a complete and irreversible loss of vestibular input from one side.
-
Principle: Transection of the VIIIth cranial nerve, which carries vestibular and auditory signals to the brainstem.
-
Procedure:
-
Anesthetize the cat.
-
Perform a craniotomy to expose the cerebellopontine angle.
-
Identify the vestibulocochlear nerve (VIIIth nerve).
-
Carefully separate the vestibular portion from the cochlear portion and transect the vestibular nerve.
-
Close the craniotomy and suture the incision.
-
-
Expected Outcome: Cats exhibit severe postural and locomotor deficits, including a pronounced head tilt, falling, and rolling towards the lesioned side. Spontaneous nystagmus is also a prominent sign. Vestibular compensation in this model is well-characterized and serves as a reliable platform for studying the effects of drugs like this compound on functional recovery.
Models of Ménière's Disease
Ménière's disease is characterized by episodic vertigo, fluctuating hearing loss, tinnitus, and aural fullness, and is associated with endolymphatic hydrops (EH).
-
Principle: Induction of EH by either surgical obliteration of the endolymphatic duct or systemic administration of substances that alter inner ear fluid homeostasis.
-
Procedure (Chemical Induction in Mice):
-
Administer a combination of lipopolysaccharide (LPS) via intratympanic injection and aldosterone via intraperitoneal injection.
-
This combination has been shown to induce mild to moderate endolymphatic hydrops and reversible vestibular dysfunction.
-
-
Expected Outcome: Animals may exhibit fluctuating hearing loss and vestibular symptoms that can be triggered by certain stimuli. This model is useful for studying the underlying pathophysiology of Ménière's disease and for testing drugs aimed at reducing endolymphatic hydrops.
Models of Benign Paroxysmal Positional Vertigo (BPPV)
BPPV is caused by the displacement of otoconia into the semicircular canals.
-
Principle: Inducing the detachment and displacement of otoconia.
-
Procedure (Traumatic Induction in Mice):
-
Vibrate the head of the mouse for a short duration (e.g., 2 minutes) to induce otoconia detachment.
-
-
Expected Outcome: This model leads to a gradual detachment of otoconia from the utricle. While behavioral correlates of positional vertigo can be challenging to measure in rodents, this model is valuable for studying the dynamics of otoconia and the efficacy of treatments aimed at promoting their clearance or preventing their detachment. A genetic mouse model with a predisposition for ectopic otoconia has also been developed.
Experimental Protocols for Efficacy Testing
The efficacy of this compound is primarily assessed by its ability to accelerate vestibular compensation and reduce the severity of vertigo-like symptoms.
Behavioral Assessment
2.1.1. Rotarod Test
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod that can operate at a constant or accelerating speed.
-
Protocol for Rodents:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test. Handle the animals for several days prior to testing.
-
Training: Place the animal on the stationary rod for a brief period. Then, start the rotation at a low speed (e.g., 4 rpm) and gradually increase it. Repeat this for 2-3 trials per day for 2-3 days before the baseline measurement.
-
Testing:
-
Place the animal on the rotarod.
-
Start the rotation with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: Compare the latency to fall between this compound-treated and vehicle-treated groups at different time points post-lesion. An increased latency to fall in the treated group indicates improved motor coordination.
2.1.2. Open Field Test
-
Purpose: To assess locomotor activity and exploratory behavior. Animals with vestibular deficits often show altered patterns of movement.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.
-
Protocol for Rats:
-
Habituation: Acclimate the rat to the testing room for at least 1 hour.
-
Testing:
-
Place the rat in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use a video tracking software (e.g., EthoVision XT) to analyze various parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis). Animals with bilateral vestibular loss have been shown to spend more time in the central zones.
-
Number of line crossings: Another measure of locomotor activity.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Rotational behavior (circling): A key indicator of unilateral vestibular deficit.
-
-
Physiological Assessment
2.2.1. Nystagmus Recording (Videonystagmography - VNG)
-
Purpose: To objectively measure spontaneous and positional nystagmus, a hallmark of acute vestibular imbalance.
-
Apparatus: A head-mounted camera system that tracks eye movements.
-
Protocol for Rodents:
-
Gently restrain the animal, allowing for free eye movement.
-
Position the VNG camera in front of one eye.
-
Record eye movements in different head positions (e.g., neutral, head tilted to the right, head tilted to the left) to assess positional nystagmus.
-
Record spontaneous nystagmus with the head in a fixed, neutral position.
-
-
Data Analysis: Analyze the VNG recordings to determine:
-
Frequency of nystagmus: The number of beats per unit of time.
-
Slow-phase velocity: The speed of the slow component of the nystagmus, which reflects the degree of vestibular imbalance.
-
Direction of nystagmus: Indicates the side of the lesion (the fast phase typically beats away from the lesioned side). this compound's efficacy can be quantified by a reduction in the frequency and slow-phase velocity of nystagmus.
-
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical studies on this compound efficacy.
Table 1: this compound Dosage and Efficacy in a Cat Model of Unilateral Vestibular Neurectomy
| Dosage | Route of Administration | Key Findings | Reference |
| 0.2 mg/kg/day | Oral | No significant effect on postural function recovery, but induced an acute symptomatic improvement. | |
| 2 mg/kg/day | Oral | Significant acceleration of postural recovery. | |
| 0.2 mg/kg/day + 1 mg/kg/day Selegiline | Oral | Significant acceleration of postural recovery, similar to the higher dose of this compound alone. | |
| 50 mg/kg/day | Oral | Strongly accelerated the recovery of posture and locomotor balance. | |
| 100 mg/kg/day | Oral | Strongly accelerated the recovery of posture and locomotor balance. |
Table 2: this compound Dosage and Efficacy in a Rat Model of Unilateral Labyrinthectomy
| Dosage | Route of Administration | Key Findings | Reference |
| Various doses | Intraperitoneal (i.p.) | Beneficial effects on the recovery of locomotor parameters. | |
| Various doses | Oral (p.o.) | Effects on locomotor parameters were dose-dependent. |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in vertigo.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for testing this compound efficacy.
Conclusion
The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound and other potential anti-vertigo therapies. Careful selection of the animal model, consistent application of surgical and behavioral testing procedures, and objective physiological measurements are crucial for obtaining reliable and translatable data. The provided information aims to equip researchers with the necessary tools to conduct high-quality research in the field of vestibular pharmacology.
References
- 1. A mouse model for benign paroxysmal positional vertigo (BPPV) with genetic predisposition for displaced otoconia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. In Vivo Imaging of Glial Activation after Unilateral Labyrinthectomy in the Rat: A [18F]GE180-PET Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Betahistine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine is a histamine analog used in the treatment of Ménière's disease, which is characterized by episodes of vertigo, tinnitus, and hearing loss. Due to its extensive first-pass metabolism, this compound is present in plasma at very low concentrations, making its quantification challenging. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method described herein is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. An alternative approach, quantifying the main metabolite, 2-pyridylacetic acid (2-PAA), is also briefly discussed as it is often used as a surrogate for this compound quantification.[1][2][3][4][5]
Principle
This method utilizes liquid-liquid extraction (LLE) to isolate this compound from human plasma. The extracted analyte is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the parent and product ion transitions for this compound and its stable isotope-labeled internal standard (IS), this compound-d4.
Experimental Protocols
Materials and Reagents
-
This compound Dihydrochloride (Reference Standard)
-
This compound-d4 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (Analytical Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Sodium Hydroxide (NaOH)
-
Human Plasma (K2EDTA)
-
Ultrapure Water
Instrumentation
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent
Preparation of Solutions
-
Stock Solutions (10 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and 0.1% formic acid (80:20, v/v) to create calibration curve standards.
-
Internal Standard Spiking Solution (100 pg/mL): Dilute the this compound-d4 stock solution in the mobile phase.
-
0.1M NaOH: Dissolve 0.4 g of NaOH in 100 mL of ultrapure water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard spiking solution (this compound-d4).
-
Briefly vortex the sample for approximately 5 minutes.
-
Add 50 µL of 0.1M NaOH solution.
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20, v/v) and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase (acetonitrile:0.1% formic acid, 80:20, v/v).
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45 °C |
| Run Time | 8 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 137.1 → 94.0 |
| MRM Transition (this compound-d4) | m/z 140.2 → 94.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 10.00 - 501.20 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9997 |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 1.1 - 1.6 | 0.2 - 0.54 | 98.04 - 101.85 | 98.04 - 101.14 |
| Medium QC | 1.1 - 1.6 | 0.2 - 0.54 | 98.04 - 101.85 | 98.04 - 101.14 |
| High QC | 1.1 - 1.6 | 0.2 - 0.54 | 98.04 - 101.85 | 98.04 - 101.14 |
Table 3: Recovery and Stability
| Parameter | Value |
| Mean Recovery (this compound) | 90.47% |
| Mean Recovery (this compound-d4) | 87.18% |
| Short-Term Stability (Room Temp) | Stable for approx. 6.5 hours |
| Long-Term Stability (-20°C) | Stable for at least 40 days |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Discussion
The presented LC-MS/MS method is demonstrated to be simple, sensitive, and reliable for the quantification of this compound in human plasma. The use of a deuterated internal standard, this compound-d4, ensures high accuracy and precision by compensating for matrix effects and variations in extraction efficiency. The short run time of 8 minutes allows for a high throughput of samples, which is advantageous for clinical studies.
It is important to note that this compound undergoes rapid and extensive first-pass metabolism, primarily to 2-pyridylacetic acid (2-PAA). As a result, the plasma concentrations of the parent drug are often very low. For this reason, several validated methods focus on the quantification of 2-PAA as a surrogate for this compound exposure. The decision to quantify this compound or its metabolite should be based on the specific objectives of the study.
Conclusion
This application note provides a detailed and validated LC-MS/MS protocol for the direct quantification of this compound in human plasma. The method exhibits excellent sensitivity, precision, and accuracy, making it suitable for a variety of research and clinical applications in the field of drug development and pharmacology.
References
- 1. lc-ms-ms-analysis-of-2-pyridylacetic-acid-a-major-metabolite-of-betahistine-application-to-a-pharmacokinetic-study-in-healthy-volunteers - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for this compound, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of this compound: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Optimizing Betahistine Delivery in Preclinical Models: A Guide to Administration Routes and Bioavailability in Rats
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betahistine is a histamine analogue widely investigated for its therapeutic potential in vestibular disorders. A critical aspect of its preclinical evaluation is understanding its pharmacokinetic profile, particularly its bioavailability, which is significantly influenced by the route of administration. Due to extensive first-pass metabolism, orally administered this compound exhibits very low systemic bioavailability.[1][2] This document provides a detailed overview of various administration routes for this compound in rats to optimize systemic exposure and achieve desired therapeutic concentrations. The protocols outlined below are intended to serve as a guide for researchers designing pharmacokinetic and pharmacodynamic studies in rats.
Quantitative Data Summary
The bioavailability of this compound is markedly dependent on the route of administration. Parenteral routes that bypass the gastrointestinal tract and liver significantly increase the systemic exposure to the parent compound. The following table summarizes pharmacokinetic parameters for this compound and its primary metabolite, 2-pyridylacetic acid (2-PAA), following different administration routes in rats. It is important to note that plasma levels of this compound itself are often below the limit of detection after oral administration, necessitating the use of 2-PAA as a surrogate for pharmacokinetic analyses.[1]
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (2-PAA) in Rats via Different Administration Routes
| Administration Route | Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 0.5 mg (as ¹⁴C-betahistine) | Total Radioactivity | - | - | - | 100% (by definition) | [1] |
| 1 mg/kg (bid) | This compound | - | - | - | - | [3] | |
| 10 mg/kg (bid) | This compound | - | - | - | - | ||
| Oral (p.o.) | 0.5 mg (as ¹⁴C-betahistine) | Total Radioactivity | - | ~1 | - | High absorption based on metabolite excretion | |
| 1 mg/kg (bid) with Selegiline (1 mg/kg) | This compound | - | - | - | Significantly increased vs. oral alone | ||
| Subcutaneous (s.c.) | 4.8 mg/day (continuous release) | This compound | - | - | - | - | |
| Intraperitoneal (i.p.) | 100 mg/kg/day | This compound | - | - | - | - | |
| 200 mg/kg/day | This compound | - | - | - | - | ||
| Intranasal | - | This compound | - | - | - | Expected to be significantly higher than oral |
Data for Cmax, Tmax, and AUC for this compound itself are often not available for oral routes in rats due to rapid metabolism. Studies often rely on the metabolite 2-PAA for pharmacokinetic assessments. The table reflects the comparative nature of bioavailability rather than absolute values where not explicitly stated in the literature.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rats via various routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Administration (Oral Gavage)
Oral gavage is a standard method for precise oral dosing of liquid formulations.
Materials:
-
This compound solution of desired concentration
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip
-
Syringe
-
Animal scale
Protocol:
-
Weigh the rat to determine the correct dosing volume (typically not exceeding 10-20 mL/kg).
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach and mark the tube.
-
Securely restrain the rat in an upright position, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes.
-
If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of distress, such as labored breathing or fluid from the nose.
Intravenous Administration (Tail Vein Injection)
Intravenous injection ensures 100% bioavailability and is the standard for determining the absolute bioavailability of other routes.
Materials:
-
This compound solution for injection (sterile, isotonic)
-
25-27 gauge needle attached to a syringe
-
Restraining device for rats
-
Heat lamp or warming pad (optional, to induce vasodilation)
Protocol:
-
Place the rat in a suitable restraining device to immobilize the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.
-
Cleanse the tail with an appropriate antiseptic.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum volume for a bolus injection is typically 5 ml/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Subcutaneous Administration
Subcutaneous injection provides a slower absorption rate compared to intravenous administration.
Materials:
-
This compound solution for injection
-
23-25 gauge needle attached to a syringe
Protocol:
-
Gently restrain the rat.
-
Lift a fold of skin in the dorsal neck or back region.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Slowly inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion of the solution.
Intraperitoneal Administration
Intraperitoneal injection is a common route for administering substances in rodents, offering rapid absorption.
Materials:
-
This compound solution for injection
-
23-25 gauge needle attached to a syringe
Protocol:
-
Securely restrain the rat with its head tilted downwards.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure that the needle has not entered the bladder or intestines.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
Intranasal Administration
Intranasal administration can bypass first-pass metabolism and potentially deliver the drug directly to the central nervous system.
Materials:
-
Concentrated this compound solution
-
Micropipette with a fine tip
Protocol:
-
Lightly anesthetize the rat to prevent sneezing and ensure accurate dosing.
-
Hold the rat in a supine position.
-
Using a micropipette, carefully apply small droplets of the this compound solution onto the nares, allowing the animal to inhale the liquid.
-
Alternate between nostrils to improve absorption. The recommended maximum volume for a rat is 0.1 mL.
-
Keep the rat in a supine position for a short period after administration to allow for absorption.
Bioanalytical Method for this compound and 2-PAA in Rat Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of this compound and its metabolite 2-PAA in rat plasma.
Protocol Outline:
-
Sample Collection: Collect blood samples from rats at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50-100 µL), add an internal standard (e.g., deuterated this compound or 2-PAA).
-
For protein precipitation, add a solvent like acetonitrile, vortex, and centrifuge to pellet the proteins.
-
For liquid-liquid extraction, add an appropriate organic solvent, vortex, and centrifuge to separate the layers.
-
Transfer the supernatant or organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or HILIC column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with formic acid or ammonium formate).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound, 2-PAA, and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of this compound and 2-PAA in the plasma samples.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor. The antagonism of the presynaptic H3 autoreceptors in the central nervous system increases the synthesis and release of histamine. The agonistic action on postsynaptic H1 receptors mediates vasodilation.
Caption: this compound's dual action on histamine H3 and H1 receptors.
Experimental Workflow for Comparative Bioavailability Study
A typical workflow for assessing the bioavailability of this compound following different administration routes in rats.
Caption: Workflow for a rat bioavailability study of this compound.
References
- 1. white-medicine.com [white-medicine.com]
- 2. Dose- and application route-dependent effects of this compound on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose- and application route-dependent effects of this compound on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Betahistine in Vestibular Compensation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of betahistine in preclinical and clinical studies of vestibular compensation. The information is intended to guide researchers in designing experiments to investigate the mechanisms of vestibular recovery and to assess the therapeutic potential of this compound and related compounds.
Introduction
Vestibular compensation is the process by which the central nervous system adapts to a peripheral vestibular lesion, leading to the recovery of balance and gaze stability. This compound, a structural analog of histamine, has been widely used to treat vestibular disorders such as Menière's disease.[1][2][3] Its mechanism of action is multifaceted, involving modulation of histamine receptors, enhancement of inner ear blood flow, and facilitation of central neuronal plasticity.[1][4] These properties make this compound a valuable tool for studying the intricate processes of vestibular compensation.
Mechanism of Action in Vestibular Compensation
This compound's effects on vestibular compensation are primarily attributed to its dual action on histamine receptors:
-
Histamine H1 Receptor Agonism: As a weak agonist of H1 receptors, this compound is thought to induce vasodilation in the inner ear, increasing blood flow and potentially reducing endolymphatic pressure. This action may help to stabilize the function of the delicate structures within the inner ear.
-
Histamine H3 Receptor Antagonism: this compound acts as a potent antagonist of H3 receptors, which are presynaptic autoreceptors that regulate the synthesis and release of histamine in the central nervous system. By blocking H3 receptors, this compound increases the turnover of histamine, leading to enhanced histaminergic neurotransmission in key brain regions, including the vestibular nuclei. This increased histamine release is believed to promote neuronal plasticity and rebalance the activity between the vestibular nuclei of both sides, a crucial step in central vestibular compensation.
The interplay of these mechanisms suggests that this compound not only alleviates acute symptoms but also actively supports the long-term neuroplastic changes required for functional recovery.
Signaling Pathways of this compound in Vestibular Nuclei
The following diagram illustrates the proposed signaling pathway through which this compound facilitates vestibular compensation at the level of the vestibular nuclei.
Experimental Protocols
The following protocols are derived from preclinical studies investigating the effects of this compound on vestibular compensation.
A common and effective model to study vestibular compensation is the unilateral labyrinthectomy (UL) or unilateral vestibular neurectomy (UVN) in rodents or felines.
Objective: To create a peripheral vestibular lesion that induces a state of vestibular imbalance, thereby initiating the process of central compensation.
Materials:
-
Adult male Wistar rats (or other appropriate species)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors, drill)
-
Transtympanic injection solution (e.g., bupivacaine/arsanilic acid) or surgical access to the inner ear for mechanical labyrinthectomy.
Procedure (Unilateral Labyrinthectomy in Rats):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Make a retroauricular incision to expose the tympanic bulla.
-
Carefully drill a small opening in the bulla to visualize the cochlea and vestibular apparatus.
-
For chemical labyrinthectomy, inject a specific volume of the chosen ototoxic agent (e.g., bupivacaine/arsanilic acid) through the round window membrane.
-
For mechanical labyrinthectomy, carefully remove the vestibular end organs (utricle, saccule, and semicircular canals) using fine forceps.
-
Close the wound with sutures.
-
Provide post-operative care, including analgesics and hydration.
Experimental Workflow:
Objective: To deliver this compound systemically to investigate its effects on the central and peripheral vestibular systems.
Protocols:
-
Continuous Infusion (Rats):
-
Method: Osmotic minipump implanted subcutaneously or intraperitoneally.
-
Dosage: 100 and 200 mg/kg/day.
-
Duration: Continuous for the duration of the experiment (e.g., up to 14 days).
-
-
Intravenous (i.v.) Injection (Rats):
-
Method: Bolus injections via a tail vein catheter.
-
Dosage: Low dose (1 mg/kg bid) and high dose (10 mg/kg bid).
-
Duration: Typically for the first few days post-lesion (e.g., days 1-3).
-
-
Oral (p.o.) Administration with MAO-B inhibitor (Rats):
-
Method: Oral gavage.
-
Dosage: this compound (1 mg/kg bid) co-administered with selegiline (1 mg/kg once daily) to prevent first-pass metabolism.
-
-
Subcutaneous (s.c.) Injection (Rats):
-
Method: Continuous release formulation.
-
Dosage: 4.8 mg/day.
-
Objective: To quantify the static and dynamic symptoms of vestibular imbalance and track the recovery process.
Protocols:
-
Spontaneous Nystagmus (SN):
-
Method: Record eye movements using a video camera in a dark, quiet environment.
-
Quantification: Measure the frequency (beats/minute) of the fast phase of nystagmus at various time points post-UL. Recovery is indicated by a decrease in SN frequency.
-
-
Postural Asymmetry:
-
Method: Observe and score the degree of head tilt, body torsion, and circling behavior.
-
Quantification: Use a validated scoring system (e.g., a scale from 0 to 3 for each component). A lower score indicates better recovery.
-
-
Locomotor Activity (Open Field Test):
-
Method: Place the animal in a novel open field arena and record its movement for a set duration.
-
Quantification: Measure the total distance traveled and the pattern of movement (e.g., thigmotaxis vs. central exploration). An increase in distance moved over time suggests improved mobility and recovery.
-
Objective: To investigate the cellular and molecular changes in the vestibular nuclei that underlie compensation.
Protocol: Fos Immunohistochemistry for Neuronal Activity:
-
Rationale: The protein Fos is an immediate-early gene product and is used as a marker for neuronal activation. In vestibular compensation studies, the expression of Fos in the contralateral medial vestibular nucleus (contra-MVe) can be modulated by NMDA receptor antagonists like MK-801, and this response changes as compensation progresses.
-
Procedure:
-
At specific time points post-UL (e.g., days 7, 10, 12, 14), administer MK-801 (1.0 mg/kg, i.p.).
-
After a set time (e.g., 2 hours), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and prepare coronal sections of the brainstem containing the vestibular nuclei.
-
Perform standard immunohistochemical staining using a primary antibody against Fos and an appropriate secondary antibody system.
-
Visualize and count the number of Fos-positive neurons in the contra-MVe under a microscope.
-
Interpretation: A decrease in the number of MK-801-induced Fos-positive neurons in the contra-MVe over time is indicative of the progression of the late phase of vestibular compensation. This compound has been shown to accelerate this decrease.
-
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies on the effect of this compound on vestibular compensation.
Table 1: Effect of this compound on the Late Phase of Vestibular Compensation in UL Rats (Data adapted from a study evaluating MK-801-induced Fos-positive neurons in the contralateral medial vestibular nucleus)
| Treatment Group | Day 7 Post-UL (Fos+ neurons/section) | Day 10 Post-UL (Fos+ neurons/section) | Day 12 Post-UL (Fos+ neurons/section) |
| Saline | ~120 | ~100 | ~80 |
| This compound (100 mg/kg/day) | ~90 | ~60 | ~40 |
| This compound (200 mg/kg/day) | ~70 | ~40 | ~20** |
| p < 0.05, **p < 0.01 compared to saline group |
Table 2: Effect of this compound Administration Route on Behavioral Recovery in UL Rats (Data summarized from a study comparing different administration routes and doses)
| Treatment Group | Postural Asymmetry (Significant reduction vs. sham) | Locomotor Activity (Significant increase vs. sham) |
| i.v. low-dose (1 mg/kg bid) | No significant effect | No significant effect |
| i.v. high-dose (10 mg/kg bid) | Yes (Days 2-3 post-UL) | Yes (Days 2-30 post-UL) |
| s.c. continuous (4.8 mg/day) | Yes (Days 2-3 post-UL) | Yes (Days 2-30 post-UL) |
| p.o. + selegiline (1 mg/kg bid) | No significant effect | Yes (Days 2-30 post-UL) |
Clinical Application and Considerations
In humans, this compound has been shown to facilitate functional recovery after unilateral vestibular loss. One study on patients who underwent unilateral vestibular neurectomy found that those treated with this compound (48 mg/day) reported being stable after 5 weeks, compared to 9 weeks for the placebo group. While some clinical trials have yielded mixed results, this may be due to factors such as dosage and the significant first-pass metabolism of orally administered this compound. Preclinical studies suggest that higher doses or co-administration with a MAO inhibitor to increase bioavailability could enhance its therapeutic efficacy.
Conclusion
This compound serves as a critical pharmacological tool for investigating the mechanisms of vestibular compensation. Its actions on the histaminergic system provide a unique avenue to explore the neuroplasticity of the vestibular nuclei. The protocols and data presented here offer a foundation for researchers to design rigorous experiments aimed at further elucidating the process of vestibular recovery and developing more effective therapies for patients with vestibular disorders.
References
Protocol for Evaluating Betahistine's Impact on Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Betahistine, a structural analog of histamine, acts as a potent histamine H3 receptor antagonist and a weak H1 receptor agonist.[1][2] Its mechanism of action is centered on the modulation of the histaminergic system and other neurotransmitter systems in the central nervous system. By antagonizing the H3 autoreceptors, this compound enhances the release of histamine.[3][4] This, in turn, influences the release of other neurotransmitters crucial for cognitive processes, including acetylcholine, dopamine, and norepinephrine, presenting a promising avenue for cognitive enhancement.[5]
These protocols outline standardized procedures for evaluating the pro-cognitive effects of this compound in rodent models. The described behavioral assays are widely validated and target distinct aspects of learning and memory. The accompanying data provides expected outcomes based on existing literature, and the signaling pathway diagrams offer a visual representation of this compound's mechanism of action.
Experimental Protocols
Animal Models and Drug Administration
-
Animal Selection: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: this compound is typically dissolved in saline and administered orally (p.o.) or intraperitoneally (i.p.). Doses of 5 mg/kg and 10 mg/kg are frequently used in rodent studies. Treatment duration can vary from acute (single dose) to chronic (daily for several weeks) depending on the experimental design.
Behavioral Assays for Cognitive Function
The MWM is a classic test for assessing spatial learning and memory, which is dependent on the hippocampus.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room and should remain constant throughout the experiment.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals undergo four trials per day.
-
For each trial, the animal is placed in the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
The animal is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
-
-
Data Analysis:
-
Escape latency: Time to find the hidden platform during the acquisition phase.
-
Time spent in the target quadrant: Time spent in the quadrant where the platform was located during the probe trial.
-
Swim speed: To control for motor deficits.
-
The NOR test evaluates recognition memory, a form of declarative memory.
-
Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of distinct objects that are heavy enough not to be displaced by the animal.
-
Procedure:
-
Habituation (1-2 days): The animal is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for 5 minutes.
-
-
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 30 cm high) at a 120° angle to each other.
-
Procedure:
-
The animal is placed at the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
-
-
Data Analysis:
-
Spontaneous Alternation Percentage (%): [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as consecutive entries into the three different arms. A higher percentage of spontaneous alternation reflects better spatial working memory.
-
While primarily a test for anxiety, the EPM can also be adapted to assess learning and memory by measuring the transfer latency.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide), elevated above the floor (e.g., 50-80 cm).
-
Procedure:
-
Acquisition Trial (Day 1):
-
The animal is placed at the end of an open arm, facing away from the central platform.
-
The time taken for the animal to move from the open arm into one of the closed arms (transfer latency) is recorded (with a cut-off time, e.g., 90 seconds).
-
-
Retention Trial (Day 2, 24 hours later):
-
The procedure is repeated, and the transfer latency is recorded.
-
-
-
Data Analysis:
-
A decrease in transfer latency on the retention trial compared to the acquisition trial indicates memory consolidation.
-
This fear-motivated test assesses long-term memory based on negative reinforcement.
-
Apparatus: A shuttle box with two compartments: one brightly lit and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial:
-
The animal is placed in the lit compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention Trial (24 hours later):
-
The animal is placed back in the lit compartment.
-
The door is opened, and the latency to enter the dark compartment (step-through latency) is measured (up to a cut-off time, e.g., 300 seconds).
-
-
-
Data Analysis:
-
A longer step-through latency in the retention trial indicates that the animal remembers the aversive stimulus and thus has formed a long-term memory of the association.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on cognitive function from both clinical and preclinical studies.
Table 1: Effect of High-Dose this compound on Cognitive Function in Patients with Schizophrenia
| Cognitive Domain | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| MCCB Composite Score | +7.26 | - | 0.003 |
| Verbal Learning | Significant Improvement | No Significant Improvement | 0.02 |
| Visual Learning | Significant Improvement | No Significant Improvement | 0.001 |
Data adapted from a 12-week, randomized, double-blind, placebo-controlled trial with this compound at 72 mg/d.
Table 2: Effect of this compound on Y-Maze Performance in a Prenatal Valproic Acid-Induced Mouse Model of Autism
| Treatment Group | Spontaneous Alternation Percentage (%) |
| Control | ~55% |
| Valproic Acid (VPA) Model | ~40% |
| VPA + this compound | ~58%* |
*p < 0.05 compared to the VPA model group, indicating a significant improvement in spatial working memory. Data is estimated from graphical representations in the cited study.
Table 3: Effect of this compound on Brain Acetylcholine Levels in a Lipopolysaccharide (LPS)-Induced Neurotoxicity Rat Model
| Treatment Group | Brain Acetylcholine (ACh) Levels (pg/mg protein) |
| Control | 765.1 ± 42.94 |
| LPS-Treated | 514.2 ± 29.24 |
| LPS + this compound (5 mg/kg) | Significantly Increased vs. LPS |
| LPS + this compound (10 mg/kg) | Significantly Increased vs. LPS |
Data adapted from a study investigating the neuroprotective effects of this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound's cognitive effects.
Caption: this compound's antagonism of H3 receptors enhances neurotransmitter release.
Caption: this compound's weak agonism at H1 receptors contributes to neuronal excitation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. US8119668B2 - Treatment methods employing histamine H3 receptor antagonists, including this compound - Google Patents [patents.google.com]
- 5. This compound’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Radiolabeled Betahistine in Pharmacokinetic Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine is a structural analogue of histamine with a strong antagonist effect on histamine H3 receptors and a weak agonist effect on histamine H1 receptors.[1][2] It is widely used in the treatment of Ménière's disease and vestibular vertigo.[3] Understanding the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing its therapeutic use and for the development of new drug formulations. The use of radiolabeled this compound, particularly with Carbon-14 (¹⁴C), is a powerful technique to trace the drug and its metabolites within an organism, providing quantitative data on its distribution in various tissues.[1]
These application notes provide a detailed overview and experimental protocols for conducting pharmacokinetic and distribution studies of this compound using a radiolabeled form, based on foundational studies and modern analytical techniques.
Mechanism of Action Signaling Pathway
This compound's therapeutic effects are primarily attributed to its dual action on the histaminergic system. As a potent H3 receptor antagonist, it increases the synthesis and release of histamine in the brain.[2] This leads to a cascade of effects, including increased blood flow in the inner ear. As a weak H1 receptor agonist, it is thought to contribute to the vasodilation in the inner ear.
Caption: this compound's dual mechanism of action on histamine H3 and H1 receptors.
Experimental Protocols
Radiolabeling of this compound
For pharmacokinetic studies, this compound is typically labeled with ¹⁴C. The synthesis of [¹⁴C]this compound should be performed by a specialized radiochemical synthesis laboratory. The position of the ¹⁴C label should be metabolically stable to ensure that the radioactivity traces the parent compound and its metabolites.
Animal Model and Husbandry
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Sex: Female rats have been used in foundational studies.
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize before the experiment.
-
Diet: Standard laboratory chow and water should be provided ad libitum. For oral administration studies, a fasting period of 12-16 hours prior to dosing is recommended to ensure gastric emptying.
Dosing and Administration
-
Radiolabeled Compound: [¹⁴C]this compound dihydrochloride.
-
Dose: A dose of 0.5 mg/kg has been used in rats. The specific activity of the radiolabeled compound should be sufficient to allow for accurate detection in tissue samples.
-
Administration Routes:
-
Oral (p.o.): The radiolabeled compound is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.
-
Intravenous (i.v.): The compound is administered via a suitable vein (e.g., tail vein) to serve as a baseline for bioavailability calculations.
-
Sample Collection
-
Time Points: Based on previous studies, tissue samples should be collected at multiple time points to characterize the distribution and elimination phases, for example: 0.5, 1, 3, 6, 24, and 48 hours post-dose.
-
Tissues: A comprehensive set of tissues should be collected, including:
-
Blood (plasma and red blood cells)
-
Brain
-
Heart
-
Lungs
-
Liver
-
Kidneys
-
Spleen
-
Stomach
-
Intestines (small and large)
-
Muscle
-
Adipose tissue
-
Bone
-
-
Excreta: Urine and feces should be collected over the study period (e.g., in metabolic cages) to determine the routes and extent of excretion.
Sample Processing and Analysis
The following workflow outlines the key steps from sample collection to data analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Betahistine Dosage for Long-Term In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term in vivo experiments involving Betahistine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a structural analog of histamine with a dual mechanism of action. It functions as a weak partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2][3][4]
-
H1 Receptor Agonism: Stimulation of H1 receptors, particularly in the microvasculature of the inner ear, leads to vasodilation and increased blood flow. This action is thought to help reduce endolymphatic pressure, a key factor in vestibular disorders like Ménière's disease.[5]
-
H3 Receptor Antagonism: As a primary mechanism, this compound blocks presynaptic H3 autoreceptors. This action inhibits the negative feedback loop on histamine synthesis and release, leading to increased levels of histamine and other neurotransmitters like serotonin and norepinephrine in the brainstem. This modulation of neurotransmitter levels is believed to facilitate central vestibular compensation, the process by which the brain adapts to vestibular damage.
View Signaling Pathway Diagram
Q2: How do I determine an appropriate starting dose for my long-term animal study?
Determining the optimal dose requires a multi-step approach, starting with a literature review and often involving a pilot study. This compound's efficacy can be highly dependent on the dose, administration route, and animal model.
-
Literature Review: Consult published studies using similar animal models (e.g., rats, cats, guinea pigs) to identify a range of effective doses. Note the administration route (oral, intravenous, subcutaneous) as this significantly impacts bioavailability.
-
Consider Bioavailability: this compound has a strong first-pass metabolism, primarily by monoamine oxidases (MAOs), which significantly reduces its concentration when administered orally. Parenteral routes (like intravenous or subcutaneous) or co-administration with an MAO inhibitor (like selegiline) can result in much higher effective plasma levels.
-
Pilot Dose-Response Study: Conduct a short-term study with a small number of animals to test a range of doses (e.g., low, medium, high) identified from the literature. This helps establish the minimum effective dose and identify any acute toxicity in your specific model.
Table 1: Examples of this compound Dosages Used in Preclinical In Vivo Studies
| Animal Model | Route of Administration | Dosage Range | Duration | Key Findings | Reference(s) |
| Rat | Intravenous (i.v.), bid | 1 mg/kg (low) to 10 mg/kg (high) | 3 days | High-dose i.v. treatment significantly reduced postural asymmetry after vestibular injury. | |
| Rat | Oral (p.o.), bid with Selegiline | 1 mg/kg this compound + 1 mg/kg Selegiline | 3 days | Combination increased this compound plasma levels and showed effects on brain glucose metabolism. | |
| Rat | Subcutaneous (s.c.) | 4.8 mg/day (continuous release) | 3 days | Continuous release significantly reduced postural asymmetry. | |
| Cat | Oral (p.o.), daily | 0.2 mg/kg to 2 mg/kg | Up to 30 days | The 2 mg/kg dose accelerated postural recovery and increased histamine activity in the brain. | |
| Cat | Oral (p.o.), daily | 2 mg/kg to 50 mg/kg | Up to 3 months | Effects on histamine turnover were both dose- and time-dependent. | |
| Guinea Pig | Intravenous (i.v.) | 0.001 mg/kg to 1.0 mg/kg | Acute infusion | Showed a dose-dependent increase in cochlear blood flow, particularly at 0.100 mg/kg. |
View Dose Selection Workflow Diagram
Q3: What are the common administration routes and their pharmacokinetic considerations?
The choice of administration route is critical due to this compound's rapid metabolism.
-
Oral (p.o.): This is the most common route in clinical use but suffers from extensive first-pass metabolism, leading to low bioavailability of the parent drug. This compound is rapidly and almost completely absorbed from the GI tract and metabolized to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA). To achieve higher plasma concentrations orally, significantly higher doses may be required, or co-administration with an MAO inhibitor can be considered.
-
Intravenous (i.v.): This route bypasses first-pass metabolism, ensuring 100% bioavailability and allowing for precise control over plasma concentrations. It is ideal for acute studies or when a direct correlation between plasma level and effect is required.
-
Subcutaneous (s.c.): Using osmotic pumps for continuous release can provide stable, long-term plasma concentrations, which is highly advantageous for chronic studies by avoiding the peaks and troughs of repeated dosing.
Q4: What potential side effects or adverse events should be monitored in animal models?
This compound is generally well-tolerated. However, at high doses, some adverse effects have been noted in preclinical studies.
-
Gastrointestinal Issues: Mild effects like nausea or dyspepsia can occur. Monitor for changes in food intake, weight loss, or altered stool consistency.
-
Neurological Effects: In chronic toxicity studies in dogs and baboons, adverse effects on the nervous system were observed at very high intravenous doses (≥120 mg/kg). Monitor for changes in gait, posture, or general activity levels. Somnolence (drowsiness) has been noted in cases of overdose.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Inconsistent Results
| Possible Cause | Recommended Solution |
| Insufficient Dosage | Due to rapid metabolism, oral doses may not achieve therapeutic plasma levels. Consider increasing the dose, switching to a parenteral route (i.v., s.c.), or co-administering with an MAO inhibitor like selegiline. |
| Incorrect Administration | Verify administration technique (e.g., proper oral gavage, correct i.v. injection). Ensure the drug solution is properly prepared and stable. |
| High Inter-Animal Variability | Pharmacokinetics can vary between animals. Ensure consistency in animal age, weight, and strain. Increase the sample size (n) per group to improve statistical power. |
| Assay Insensitivity | The chosen behavioral or physiological endpoint may not be sensitive enough to detect the drug's effect. Re-evaluate your outcome measures or consider adding secondary endpoints. |
View Troubleshooting Workflow Diagram
Problem 2: Unexpected Animal Morbidity or Mortality
| Possible Cause | Recommended Solution |
| Acute Toxicity / Overdose | Though this compound has a low risk of major side effects, very high doses could be problematic. Review the dosage calculation. Perform an acute toxicity test if data is unavailable for your model. Symptoms of a significant overdose can include convulsions or cardiac effects. |
| Vehicle Toxicity | The vehicle used to dissolve/suspend this compound may be causing adverse effects. Run a "vehicle-only" control group to assess its tolerability. |
| Stress from Administration | Repeated or improper handling and administration can cause significant stress, leading to adverse outcomes. Ensure all personnel are proficient in the required techniques and that procedures are refined to minimize animal stress. |
Experimental Protocols
Protocol 1: Oral Gavage (p.o.) Administration in Rats for a 4-Week Study
-
Drug Preparation:
-
Calculate the total amount of this compound dihydrochloride needed for the study duration.
-
Prepare a stock solution in a suitable vehicle (e.g., sterile water or 0.9% saline). The concentration should be calculated so that the required dose is delivered in a manageable volume (e.g., 5 mL/kg).
-
Prepare fresh solutions regularly (e.g., weekly) and store them as recommended to ensure stability.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the gavage procedure for several days before the experiment begins.
-
Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
Administer the calculated volume of this compound solution or vehicle using a proper-sized, ball-tipped gavage needle.
-
Perform the administration at the same time each day to maintain consistent pharmacokinetic profiles.
-
-
Monitoring:
-
Daily: Observe animals for any clinical signs of distress, changes in behavior, or adverse effects. Monitor food and water intake.
-
Weekly: Record body weights to monitor overall health and adjust drug dosage if necessary.
-
As Required: Collect blood samples at predetermined time points (e.g., pre-dose, 1-hour post-dose) to analyze plasma levels of this compound's metabolite, 2-PAA, for pharmacokinetic assessment.
-
-
Data Collection:
-
At the end of the study, perform the final behavioral or physiological assessments.
-
Collect tissues for histological or molecular analysis as required by the experimental design.
-
References
Technical Support Center: Enhancing Betahistine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Betahistine delivery across the blood-brain barrier (BBB).
Section 1: Nanoparticle-Based Delivery Strategies
Nanoparticles offer a promising platform for delivering hydrophilic drugs like this compound across the BBB. They can protect the drug from degradation, control its release, and be surface-modified for targeted delivery.[1][2] However, researchers often face challenges in formulation and testing.
Troubleshooting & FAQs: Nanoparticle Formulation
Question: My encapsulation efficiency (EE%) for this compound in PLGA nanoparticles is consistently low. What are the likely causes and how can I improve it?
Answer: Low encapsulation efficiency for hydrophilic drugs like this compound is a common issue, often due to the drug rapidly partitioning into the external aqueous phase during nanoparticle preparation.
Potential Causes & Solutions:
-
Method Selection: Standard nanoprecipitation or single emulsion solvent evaporation methods are often inefficient for hydrophilic drugs.[3] The drug tends to escape into the aqueous phase along with the water-miscible solvent.
-
Recommended Method - Double Emulsion Solvent Evaporation (W/O/W): This is the preferred method for encapsulating hydrophilic molecules. The drug is first dissolved in an inner aqueous phase, which is then emulsified in an organic phase containing the polymer. This primary emulsion is then emulsified in a larger, external aqueous phase.
-
Parameter Optimization:
-
Polymer Concentration: Increasing the concentration of the polymer (e.g., PLGA) in the organic phase can increase the viscosity, slowing drug diffusion and improving entrapment.
-
Phase Volumes: Optimizing the volume ratio of the inner aqueous phase to the organic phase, and the primary emulsion to the external aqueous phase, is critical. A smaller inner aqueous phase can sometimes improve EE%.
-
Surfactant Concentration: The concentration of surfactant in the external aqueous phase stabilizes the final nanoparticles. Insufficient surfactant can lead to aggregation, while excessive amounts can lower EE% by increasing the drug's solubility in the external phase.
-
Homogenization Energy: The energy (sonication power, homogenization speed) used to form both the primary and secondary emulsions directly impacts droplet size and, consequently, particle size and EE%. High energy can sometimes lead to drug leakage.
-
dot
Caption: Decision workflow for troubleshooting low drug encapsulation efficiency.
Question: The polydispersity index (PDI) of my Solid Lipid Nanoparticles (SLNs) is high, indicating a non-uniform particle size distribution. How can I achieve a more monodisperse formulation?
Answer: A high PDI suggests that the nanoparticle population has a wide range of sizes, which can affect stability, drug release, and in vivo performance. A PDI value below 0.4 is generally considered acceptable for drug delivery applications.
Troubleshooting High PDI:
-
Homogenization Parameters: The efficiency of the homogenization process is critical.
-
Pressure (for High-Pressure Homogenization - HPH): Insufficient pressure will result in larger, more varied particles. Typically, 3-5 cycles at a pressure of 500-1500 bar are necessary to achieve a narrow size distribution.
-
Duration/Cycles: Increasing the number of homogenization cycles or the sonication time can lead to smaller and more uniform particles.
-
-
Surfactant Choice and Concentration: The surfactant stabilizes the newly formed nanoparticles and prevents aggregation.
-
An inappropriate type or concentration of surfactant can lead to instability and aggregation (Ostwald ripening), increasing the PDI.
-
Ensure the surfactant concentration is above the critical micelle concentration (CMC) to provide adequate surface coverage.
-
-
Lipid and Aqueous Phase Temperatures: When using hot homogenization, both the melted lipid and the aqueous phase should be at the same temperature (typically 5-10°C above the lipid's melting point) to ensure efficient emulsification.
Table 1: Typical Parameters for SLN Formulation Affecting PDI
| Parameter | Typical Range | Impact on PDI |
| Homogenization Pressure | 500 - 1500 bar | Higher pressure generally leads to lower PDI. |
| Homogenization Cycles | 3 - 5 cycles | More cycles can improve uniformity, reducing PDI. |
| Surfactant Conc. | 0.5% - 5% (w/w) | Optimal concentration is key; too low or too high can increase PDI. |
| Polydispersity Index (PDI) | 0.1 - 0.4 | A lower PDI indicates a more uniform particle size distribution. |
| Zeta Potential (mV) | ±10 to ±30 mV | Higher absolute zeta potential indicates better colloidal stability. |
Experimental Protocol: Preparation of this compound-Loaded SLNs by High-Pressure Homogenization (HPH)
This protocol describes a widely used method for preparing SLNs, which is scalable and avoids organic solvents.
Materials:
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
This compound Dihydrochloride
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (e.g., EmulsiFlex-C3, Avestin)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Preparation of Aqueous Phase: Dissolve the surfactant and this compound dihydrochloride in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000 rpm for 5-10 minutes). This creates a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which is pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker and let it cool to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine entrapment efficiency by separating the nanoparticles from the aqueous medium via ultracentrifugation and quantifying the amount of free this compound in the supernatant.
Section 2: Prodrug-Based Delivery Strategies
The prodrug approach involves chemically modifying this compound to create a more lipophilic compound that can passively diffuse across the BBB. Once in the brain, the prodrug is converted back to the active this compound by brain-specific enzymes.
Troubleshooting & FAQs: Prodrug Synthesis and Evaluation
Question: My this compound prodrug shows high stability in plasma but low conversion to the parent drug in brain homogenates. What could be the issue?
Answer: This suggests that the chemical linkage used to create the prodrug is resistant to the enzymes present in the brain.
Potential Causes & Solutions:
-
Linker Chemistry: The success of a prodrug strategy depends on leveraging enzymes that are highly active in the brain. If the linker is not a substrate for brain-resident enzymes (e.g., specific esterases, peptidases), conversion will be inefficient.
-
Enzyme Specificity: Research the enzymatic profile of the brain and select a promoiety that is a known substrate for a brain-abundant enzyme. For example, designing prodrugs that are substrates for specific aminopeptidases has shown brain-selective bioconversion.
-
In Vitro vs. In Vivo Correlation: Brain homogenates may not perfectly replicate the enzymatic environment in vivo. Consider more advanced in vitro models or proceed to in vivo microdialysis studies in animal models to confirm brain concentrations of both the prodrug and the released parent drug.
dot
Caption: Conceptual pathway for a successful brain-targeting prodrug strategy.
Section 3: In Vitro BBB Models and Permeability Assays
In vitro BBB models are essential tools for the high-throughput screening of new delivery strategies before proceeding to costly animal studies.
Troubleshooting & FAQs: In Vitro Model Integrity
Question: The transendothelial electrical resistance (TEER) values in my hCMEC/D3 monolayer model are consistently low, suggesting poor barrier integrity. How can I improve my model?
Answer: Low TEER is a common problem indicating that the tight junctions between the endothelial cells have not formed properly, compromising the barrier.
Potential Causes & Solutions:
-
Cell Culture Conditions:
-
Seeding Density: Ensure an optimal seeding density. Too few cells will not form a confluent monolayer, while too many can cause overcrowding and cell death.
-
Media Composition: The presence of specific factors can significantly enhance barrier properties. Co-culturing the endothelial cells with astrocytes or pericytes, or using conditioned media from these cells, is known to increase TEER values.
-
Passage Number: Use low-passage number cells, as immortalized cell lines can lose their barrier-forming characteristics over time.
-
-
Transwell Insert Quality: Ensure the microporous membrane of the Transwell insert is not damaged and is properly coated (e.g., with collagen or fibronectin) to support cell attachment and growth.
-
Measurement Technique: Ensure the TEER electrodes are correctly placed and calibrated. Avoid touching the cell monolayer with the electrodes, as this can cause physical damage.
Table 2: Comparison of Common In Vitro BBB Models
| Model Type | Key Features | Typical TEER (Ω·cm²) | Advantages | Limitations |
| hCMEC/D3 Monolayer | Immortalized human brain endothelial cells | 30 - 100 | High reproducibility, human origin | Relatively low barrier tightness |
| Primary BMEC Culture | Cells isolated from animal brain tissue | 150 - 800+ | More physiologically relevant, higher TEER | Lower throughput, batch-to-batch variability |
| iPSC-Derived BMECs | Endothelial cells from induced pluripotent stem cells | >1000 | High TEER, human origin, disease modeling possible | Complex differentiation protocols |
| Co-Culture Models | Endothelial cells with astrocytes/pericytes | Higher than monolayers | More closely mimics the in vivo neurovascular unit | Increased complexity |
Experimental Protocol: Quantifying this compound Permeability using an In Vitro BBB Model
This protocol outlines the steps to measure the apparent permeability coefficient (Papp) of a this compound formulation across a cellular barrier.
Materials:
-
Established in vitro BBB model (e.g., hCMEC/D3 cells cultured on Transwell® inserts)
-
This compound formulation (e.g., this compound-loaded nanoparticles) and free this compound solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
LC-MS/MS or HPLC system for this compound quantification
Procedure:
-
Model Preparation: Culture the brain endothelial cells on Transwell inserts until a confluent monolayer with stable TEER values is achieved.
-
Experiment Setup:
-
Carefully wash the cell monolayer with pre-warmed assay buffer.
-
Add the this compound formulation to the apical (upper) chamber, which represents the "blood" side.
-
Add fresh assay buffer to the basolateral (lower) chamber, representing the "brain" side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Immediately replace the sampled volume with fresh, pre-warmed buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (μg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of this compound in the apical chamber (μg/mL).
-
dot
Caption: Step-by-step workflow for determining apparent permeability (Papp).
References
Improving the synthesis yield and purity of Betahistine analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield and purity of betahistine and its analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common synthetic routes for this compound and their key challenges?
A1: The most prevalent synthetic routes for this compound typically start from either 2-methylpyridine or 2-vinylpyridine.
-
Route from 2-Methylpyridine: This is a multi-step synthesis involving:
-
Addition Reaction: Reaction of 2-methylpyridine with formaldehyde to produce 2-hydroxyethyl pyridine.
-
Dehydration: Conversion of 2-hydroxyethyl pyridine to 2-vinylpyridine.
-
Condensation (Aza-Michael Addition): Reaction of 2-vinylpyridine with methylamine.
-
Salt Formation: Conversion of the this compound free base to its dihydrochloride salt.[1][2]
-
-
Route from 2-Vinylpyridine: This is a more direct route focusing on the aza-Michael addition of methylamine to 2-vinylpyridine.
-
Challenges: The aza-Michael addition is a reversible reaction, which can impact the final yield.[3] Byproducts can form, and purification of the final product is crucial to remove unreacted starting materials and impurities.
-
Q2: My yield for the aza-Michael addition of methylamine to 2-vinylpyridine is low. What are the potential causes and solutions?
A2: Low yields in the aza-Michael addition can be attributed to several factors:
-
Reversibility of the Reaction: The aza-Michael reaction is known to be reversible.
-
Solution: Optimizing reaction conditions such as temperature and reaction time can help drive the equilibrium towards the product. Continuous flow chemistry can be particularly effective in this regard by allowing for rapid heating and cooling and precise control over reaction parameters.
-
-
Side Reactions: The aqueous conditions often used for this reaction can lead to the formation of byproducts.
-
Solution: Employing a two-phase reaction system, for example, using toluene and an aqueous solution of methylamine hydrochloride, can make the reaction gentler and reduce the degree of side reactions.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC. Increasing the reaction time or temperature (within optimal limits) may be necessary. In continuous flow setups, adjusting the flow rate can increase the residence time.
-
Q3: I am observing significant impurity peaks in my final product's HPLC analysis. What are the likely impurities and how can I minimize them?
A3: Common process-related impurities in this compound synthesis include:
-
2-Vinylpyridine (Impurity A): Unreacted starting material.
-
2-Pyridineethanol (Impurity B): An intermediate from the 2-methylpyridine route.
-
N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine (Impurity C): A byproduct from the reaction of this compound with another molecule of 2-vinylpyridine.
-
N-acetyl this compound: Can form if acetic acid is present during the synthesis.
-
N-methyl this compound: May arise from contamination of methylamine hydrochloride with dimethylamine hydrochloride.
Strategies to Minimize Impurities:
-
Optimize Stoichiometry: Ensure the correct molar ratios of reactants to minimize unreacted starting materials and side reactions.
-
Control Reaction Conditions: As mentioned, using a two-phase system for the condensation reaction can reduce byproduct formation.
-
Purification of Intermediates: Purifying intermediates like 2-vinylpyridine by distillation before the condensation step can improve the purity of the final product.
-
Final Product Purification: The crude this compound can be purified by distillation or column chromatography. The final this compound dihydrochloride is typically purified by recrystallization.
Q4: What are the recommended methods for purifying this compound and its analogues?
A4: Purification strategies depend on the stage of the synthesis:
-
Intermediates (e.g., 2-vinylpyridine): Underpressure distillation is a common and effective method.
-
This compound Free Base: The crude product can be purified by vacuum distillation or column chromatography. For column chromatography, a mobile phase of methanol in dichloromethane (e.g., 1-5%) has been reported.
-
This compound Dihydrochloride: The final salt is typically purified by recrystallization from a suitable solvent system, such as an isopropanol/ethanol mixture.
Quantitative Data on this compound Synthesis
| Synthesis Method | Key Reactants | Reaction Conditions | Yield | Purity | Reference |
| Modified Batch Synthesis (4 steps) | 2-methylpyridine, formaldehyde, methylamine | Step 1: 120-125°C, 12h; Step 2: 90-100°C, 2h; Step 3: 108-110°C; Step 4: 20-25°C | Step 1: ~26.6%, Step 2: 72%, Step 3: 62.5%, Step 4: 73% (overall yield not specified) | >99.99% | |
| Continuous Flow Synthesis | 2-vinylpyridine, methylamine hydrochloride | 170°C, 25 bar, 2.4 min residence time | 90% (isolated) | >99.9% | |
| Optimized Batch Condensation | 2-vinylpyridine, methylamine hydrochloride | Toluene/water two-phase system, 108-110°C | Not explicitly stated, but noted to improve yield over single-phase aqueous reaction | Not explicitly stated, but noted to improve purity |
Experimental Protocols
Synthesis of 2-Vinylpyridine from 2-Hydroxyethyl Pyridine (Dehydration)
-
Reagents: 2-hydroxyethyl pyridine, sodium hydroxide, anhydrous magnesium sulfate.
-
Procedure:
-
Combine 2-hydroxyethyl pyridine, sodium hydroxide, and anhydrous magnesium sulfate in a reaction vessel.
-
Heat the mixture to 90-100°C and maintain for 2 hours.
-
Isolate the 2-vinylpyridine product via underpressure distillation.
-
Synthesis of this compound via Aza-Michael Addition (Continuous Flow)
-
Reactants: 2-vinylpyridine and a saturated aqueous solution of methylamine hydrochloride.
-
Apparatus: Silicon carbide flow reactor.
-
Procedure:
-
Pump solutions of 2-vinylpyridine and methylamine hydrochloride into the flow reactor.
-
Maintain the reactor at 170°C and 25 bar pressure.
-
Set the flow rates to achieve a residence time of approximately 2.4 minutes.
-
The product is collected at the reactor outlet.
-
Purification of this compound Dihydrochloride
-
Solvent: A mixture of isopropanol and ethanol.
-
Procedure:
-
Dissolve the crude this compound free base in the isopropanol/ethanol solvent mixture.
-
Pass dry hydrogen chloride gas through the solution.
-
The this compound dihydrochloride will precipitate out of the solution.
-
Collect the solid product by filtration and dry under vacuum.
-
Visualizations
This compound Synthesis Workflow
Caption: Overview of the primary synthetic routes to this compound Dihydrochloride.
This compound's Dual Mechanism of Action at Histamine Receptors
Caption: Signaling pathways of this compound's dual action on H1 and H3 receptors.
References
Technical Support Center: Refinement of Animal Models for Predicting Betahistine's Clinical Outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to investigate the clinical efficacy of Betahistine. Our goal is to help you refine your experimental designs to better predict human clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for this compound research, and what are their primary applications?
A1: The most prevalent animal models for this compound research include guinea pigs, rats, cats, and mice. Each model offers unique advantages for studying vestibular disorders.
-
Guinea Pigs: Primarily used for studying cochlear blood flow due to the accessibility of their inner ear structures.[1][2] They are instrumental in demonstrating this compound's dose-dependent effect on increasing microcirculation in the stria vascularis.[1]
-
Rats: Frequently used in models of unilateral vestibular lesions (UVL) to study vestibular compensation.[3] These models are valuable for assessing behavioral recovery and neuroplasticity following vestibular damage.[3]
-
Cats: Utilized in unilateral vestibular neurectomy (UVN) models to investigate the pharmacokinetic and pharmacodynamic properties of this compound. Their slower metabolism of this compound compared to rodents provides a useful model for studying dose-response relationships over a longer duration.
-
Mice: Employed in studies focusing on the genetic and molecular mechanisms of vestibular function and dysfunction. They are also used in behavioral assessments of balance and motor coordination.
Q2: My results with orally administered this compound in rodents are inconsistent. What could be the issue?
A2: A significant challenge in translating preclinical findings to clinical outcomes for this compound is its extensive first-pass metabolism. When administered orally, up to 99% of this compound is metabolized by monoamine oxidase (MAO) enzymes in the gut and liver before it reaches systemic circulation. This results in low and variable plasma concentrations of the active drug.
Troubleshooting Tip: Consider alternative administration routes that bypass first-pass metabolism, such as intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection, to achieve more consistent and higher plasma levels of this compound. If oral administration is essential for your study's design, co-administration with a MAO inhibitor like selegiline can significantly increase this compound's bioavailability.
Q3: How can I objectively measure vertigo-like symptoms in my rodent models?
A3: Quantifying vestibular dysfunction in rodents can be challenging. Traditional methods often rely on subjective scoring of behaviors like head tilt and circling. For more objective and quantitative data, consider the following methods:
-
Inertial Measurement Units (IMUs): Small IMUs can be mounted on the head of a rat or mouse to provide precise measurements of head tilt and movement, offering a quantitative way to assess postural deficits.
-
Rotarod Test: This is a standardized test to assess motor coordination and balance. A decline in the time an animal can stay on the rotating rod can indicate vestibular dysfunction.
-
Open Field Test: This test can be used to measure locomotor activity. Animals with vestibular deficits may show reduced movement or abnormal patterns of exploration.
-
Vestibular Deficit Scoring: A standardized scoring system based on the presence of specific symptoms like urination, defecation, and tremors following a vestibular stimulus can provide a semi-quantitative measure of disequilibrium.
Q4: I am not observing a significant effect of this compound on cochlear blood flow. What factors should I consider?
A4: The effect of this compound on cochlear blood flow is dose-dependent. Low doses may not produce a significant change.
Troubleshooting Steps:
-
Verify Dosage: Ensure you are using a dose that has been shown to be effective in previous studies. Intravenous administration in guinea pigs has shown a significant increase in cochlear blood flow at doses of 0.100 mg/kg and 1.000 mg/kg.
-
Route of Administration: Intravenous administration provides the most direct and reliable effect on cochlear blood flow in animal models. Local application to the round window membrane has been shown to be ineffective.
-
Measurement Technique: Laser Doppler flowmetry is a highly effective technique for real-time measurement of cochlear blood flow.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters. Ensure your anesthetic protocol is consistent and does not interfere with blood flow measurements.
Troubleshooting Guides
Problem: High Variability in Behavioral Outcomes in Unilateral Vestibular Lesion (UVL) Rat Models
-
Potential Cause 1: Incomplete or Variable Lesions. The extent of the vestibular lesion can significantly impact the severity of symptoms and the rate of compensation.
-
Solution: Refine your surgical technique to ensure consistent and complete unilateral labyrinthectomy or neurectomy. Histological verification of the lesion at the end of the study is recommended.
-
-
Potential Cause 2: Subjective Behavioral Scoring. Observer bias can introduce variability into behavioral assessments.
-
Solution: Implement objective, quantitative measures of vestibular function such as IMU-based head tilt measurement or automated analysis of locomotor activity in an open field. If using a scoring system, ensure observers are blinded to the treatment groups.
-
-
Potential Cause 3: Inadequate Drug Exposure. As discussed in FAQ 2, oral this compound administration leads to high variability in plasma concentrations.
-
Solution: Use a parenteral route of administration (i.v., i.p., or s.c.) or co-administer with a MAO inhibitor to ensure adequate and consistent drug exposure.
-
Problem: Difficulty Translating Effective Doses from Animal Models to a Predicted Human Dose
-
Potential Cause: Species Differences in Metabolism. Cats are "slow metabolizers" of this compound, while rodents have a much higher metabolism rate. Humans also exhibit variability in their metabolic rates.
-
Solution: Conduct pharmacokinetic studies in your chosen animal model to determine the plasma concentration of this compound and its active metabolite, 2-pyridylacetic acid (2-PAA), at different doses. This will allow you to correlate plasma levels with behavioral or physiological outcomes and provide a more rational basis for dose selection in clinical trials.
-
Data Presentation
Table 1: Dose-Dependent Effect of Intravenous this compound on Cochlear Blood Flow in Guinea Pigs
| This compound Dose (mg/kg b.w.) | Peak Increase in Cochlear Blood Flow (Arbitrary Units, Mean ± SD) | Time to Peak (minutes) | Significance vs. Placebo (p-value) |
| 0.001 | No significant change | N/A | > 0.05 |
| 0.010 | No significant change | N/A | > 0.05 |
| 0.100 | Elevated perfusion | Several minutes | Not specified |
| 1.000 | 1.340 ± 0.246 | 10 | < 0.05 |
Data summarized from Ihler et al., 2012.
Table 2: Effect of this compound Administration Route on Behavioral Recovery in a Rat UVL Model
| Treatment Group | Effect on Postural Asymmetry (vs. Sham) | Effect on Movement Distance in Open Field (vs. Sham) |
| i.v. high-dose (10 mg/kg bid) | Significantly reduced on days 2-3 post-UL | Up to 5-fold increase from 2-30 days post-UL |
| s.c. continuous release (4.8 mg/day) | Significantly reduced on days 2-3 post-UL | Up to 5-fold increase from 2-30 days post-UL |
| p.o. (1 mg/kg bid) + Selegiline (1 mg/kg) | No significant change | Up to 5-fold increase from 2-30 days post-UL |
| i.v. low-dose (1 mg/kg bid) | No significant change | No significant change |
Data summarized from recent preclinical studies in rats.
Experimental Protocols
Protocol 1: Induction of Unilateral Vestibular Lesion (UVL) in Rats
This protocol describes a chemical labyrinthectomy procedure to induce a unilateral vestibular deficit.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Surgical Preparation: Place the animal in a stereotaxic frame. Make a post-auricular incision to expose the tympanic bulla.
-
Lesion Induction: Create a small opening in the tympanic bulla to visualize the round window membrane. Apply a small piece of gelfoam soaked in a solution of a vestibular toxin (e.g., kainic acid) to the round window.
-
Closure: Suture the incision and allow the animal to recover on a heating pad.
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of distress. Behavioral testing can typically begin 24 hours post-surgery.
Protocol 2: Measurement of Cochlear Blood Flow in Guinea Pigs using Laser Doppler Flowmetry
This protocol outlines the procedure for measuring changes in cochlear microcirculation.
-
Anesthesia and Tracheotomy: Anesthetize the guinea pig and perform a tracheotomy to ensure a clear airway.
-
Surgical Exposure: Expose the cochlea through a ventral approach. Carefully thin the bony wall of the cochlea over the stria vascularis to create a clear window for the laser Doppler probe.
-
Probe Placement: Position the laser Doppler probe over the thinned bone, ensuring a stable and perpendicular placement.
-
Baseline Measurement: Record a stable baseline of cochlear blood flow for at least 3-5 minutes before any intervention.
-
This compound Administration: Administer this compound intravenously via a cannulated jugular vein.
-
Data Acquisition: Continuously record the cochlear blood flow for a predetermined period (e.g., 15-20 minutes) following drug administration.
-
Data Analysis: Express the changes in cochlear blood flow as a percentage of the baseline measurement.
Visualizations
Caption: this compound's dual mechanism of action on histamine receptors.
Caption: Experimental workflow for a UVL model with this compound treatment.
Caption: Troubleshooting logic for inconsistent oral this compound results.
References
- 1. This compound Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One [journals.plos.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Dose- and application route-dependent effects of this compound on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing a sustained-release formulation of Betahistine
Here is a technical support center for researchers developing sustained-release formulations of Betahistine.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols for scientists and researchers encountering challenges in the development of sustained-release (SR) formulations of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a sustained-release version of this compound?
A1: The primary challenges stem from this compound's intrinsic physicochemical properties. It is very soluble in water, highly hygroscopic (tending to absorb moisture from the air), and has a short biological half-life of about 3-4 hours.[1][2][3][4] This combination makes it difficult to slow down its release from a dosage form, prevent dose dumping, and ensure formulation stability.[3]
Q2: Why is this compound's high water solubility a problem for SR formulations?
A2: High water solubility allows the drug to dissolve very quickly in gastrointestinal fluids. In a sustained-release formulation, this can lead to a rapid initial release of a large portion of the drug, a phenomenon known as "dose dumping." This undermines the goal of sustained release, can increase the risk of side effects, and reduces the duration of the therapeutic effect. Therefore, specific formulation strategies are required to control this rapid dissolution.
Q3: How does the hygroscopicity of this compound affect formulation and stability?
A3: Hygroscopicity poses significant challenges during manufacturing and storage. Moisture uptake can lead to:
-
Physical Instability: Changes in tablet hardness, weight, and friability.
-
Chemical Instability: Increased degradation of the active pharmaceutical ingredient (API).
-
Manufacturing Issues: Poor powder flow, sticking to tablet punches, and difficulties with methods like direct compression.
-
Altered Release Profile: The dissolution characteristics of the formulation can change upon storage at high humidity.
Q4: What are the most common formulation strategies to achieve sustained release of this compound?
A4: Researchers have successfully used several strategies to control the release of this compound:
-
Hydrophilic Matrix Tablets: This is a common approach where the drug is embedded in a matrix of gel-forming polymers like Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M).
-
Ion-Exchange Resins: this compound can be complexed with a cation-exchange resin (e.g., Tulsion T344). The drug is then released in the GI tract by exchanging with ions present in the gut fluid.
-
Microencapsulation/Microspheres: The drug is encapsulated within polymeric microparticles, such as those made from chitosan or PLGA, to control its release.
-
Floating Drug Delivery Systems (FDDS): These are designed to be buoyant in the stomach, prolonging gastric residence time and allowing for a longer duration of drug release and absorption. This is often achieved by incorporating gas-generating agents like sodium bicarbonate.
-
Bilayer Tablets: These formulations can combine an immediate-release layer for rapid onset of action with a sustained-release layer for prolonged effect.
Section 2: Troubleshooting Guide
Q1: My SR matrix tablets show a high initial burst release ("dose dumping") in the first 2 hours. How can I reduce this?
A1: This is a classic problem for highly water-soluble drugs like this compound.
Troubleshooting Steps:
-
Increase Polymer Viscosity/Concentration: Switch to a higher viscosity grade of HPMC (e.g., from K15M to K100M) or increase the percentage of the polymer in the formulation. A more viscous gel layer forms more quickly, providing a stronger barrier to initial drug diffusion.
-
Incorporate a Hydrophobic Polymer: Add a water-insoluble polymer like Ethylcellulose to the matrix. This creates a more tortuous path for water to penetrate and for the drug to dissolve and diffuse out.
-
Use a Combination of Polymers: Blending different polymers can modulate the release profile. For example, combining different grades of HPMC can fine-tune the initial release and the overall release rate over 12 hours.
-
Consider a Coated System: If a matrix system is insufficient, consider developing drug-loaded pellets or a core tablet and applying a release-controlling polymer coat.
Logical Workflow: Troubleshooting Initial Burst Release
Caption: A troubleshooting workflow for addressing high initial burst release in this compound SR tablets.
Q2: The physical properties of my tablets (e.g., hardness) are changing during stability studies at 40°C/75% RH. What is the cause and solution?
A2: This is very likely due to the hygroscopic nature of this compound dihydrochloride. Moisture uptake is causing physical changes in the formulation.
Troubleshooting Steps:
-
Control Manufacturing Environment: Ensure that manufacturing (especially blending and compression) is carried out in a low-humidity environment.
-
Add Adsorbents: Incorporate excipients that can adsorb moisture, such as colloidal anhydrous silica (Aerosil 200), into the formulation.
-
Select Less Hygroscopic Excipients: Review your formulation's excipients. Some fillers, like certain grades of lactose, can also be hygroscopic. Consider alternatives like microcrystalline cellulose or specific co-processed excipients designed for moisture-sensitive drugs.
-
Optimize Granulation: If using wet granulation, ensure the granules are adequately dried to a specific and consistent moisture content before compression.
-
Protective Packaging: The final solution may require packaging the tablets in moisture-proof materials, such as aluminum-aluminum (Alu-Alu) blisters or containers with desiccants.
Q3: My drug release is incomplete, stalling at 70-80% even after 12 hours. How can I achieve complete release?
A3: Incomplete release from matrix tablets can occur if the polymer matrix swells excessively without eroding, trapping the drug inside (a phenomenon known as "gel-locking").
Troubleshooting Steps:
-
Reduce Polymer Concentration: A lower concentration of the release-controlling polymer (e.g., HPMC) may allow for more matrix erosion and facilitate complete drug release.
-
Combine Swelling and Erodible Polymers: Blend a high-viscosity, swelling polymer with a lower-viscosity or more erodible polymer to balance the release mechanism.
-
Incorporate a Soluble Filler: Adding a soluble excipient like lactose can create pores or channels within the matrix as it dissolves, increasing water penetration and drug diffusion, leading to more complete release.
-
Check Drug-Excipient Interactions: Although less common, interactions between the cationic drug and anionic excipients could potentially form less soluble complexes. Review your excipient selection.
Section 3: Data Presentation & Key Parameters
Table 1: Effect of HPMC Polymer Type on this compound Release
This table illustrates how changing the polymer viscosity grade can impact the in vitro drug release profile. Data is representative based on published studies.
| Time (Hours) | Formulation A (HPMC K4M) % Released | Formulation B (HPMC K15M) % Released | Formulation C (HPMC K100M) % Released |
| 1 | 45% | 35% | 25% |
| 2 | 65% | 50% | 40% |
| 4 | 85% | 70% | 60% |
| 8 | >95% | 90% | 85% |
| 12 | >95% | >95% | >95% |
Observation: Increasing the viscosity grade of HPMC effectively slows down the initial rate of drug release.
Logical Diagram: Core Challenges and Formulation Responses
References
- 1. This compound dihydrochloride | 5579-84-0 [chemicalbook.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. DK2679216T3 - Pharmaceutical form for modified release of this compound - Google Patents [patents.google.com]
- 4. Formulation and performance evaluation of this compound dihydrochloride microspheres as sustained release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Betahistine's rapid metabolism in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betahistine. The focus is on addressing the challenges presented by its rapid metabolism in pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: Why are plasma concentrations of this compound often undetectable in our pharmacokinetic studies?
A1: this compound undergoes extensive and rapid first-pass metabolism in the gastrointestinal tract and liver.[1] The primary enzyme responsible for this is monoamine oxidase (MAO), which converts this compound to its main, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA).[2][3][4] This metabolic process is so efficient that plasma levels of the parent drug are typically very low, often falling below the detection limit of standard analytical methods (e.g., below 100 pg/mL).[2]
Q2: If this compound levels are undetectable, how can we assess its pharmacokinetics?
A2: The standard and widely accepted approach is to use the major, inactive metabolite, 2-pyridylacetic acid (2-PAA), as a surrogate for this compound quantification. Due to the rapid and near-complete conversion of this compound to 2-PAA, the concentration of 2-PAA in plasma and urine is considered a reliable indicator of the parent drug's absorption and overall exposure. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are therefore calculated based on 2-PAA concentrations.
Q3: Is 2-PAA the only metabolite of concern? Are there any active metabolites?
A3: While 2-PAA is the principal and inactive metabolite used for PK studies, there is some evidence to suggest that another metabolite, aminoethylpyridine, may possess pharmacological activity similar to this compound. However, pharmacokinetic analyses are predominantly based on 2-PAA measurements.
Q4: We are observing high inter-subject variability in our PK data. What could be the cause?
A4: Significant inter-individual and inter-ethnic variability in this compound pharmacokinetics is a known phenomenon. This is largely attributed to differences in the rate and extent of its metabolism, which can be influenced by genetic variations in metabolic enzymes like monoamine oxidase.
Q5: Can co-administered drugs affect this compound's pharmacokinetics?
A5: Yes. Co-administration of drugs that inhibit monoamine oxidase (MAO), such as selegiline (an MAO-B inhibitor), can dramatically increase the bioavailability of this compound. This is because inhibiting MAO reduces the first-pass metabolism of this compound, leading to significantly higher plasma concentrations of the parent drug. It is crucial to consider concomitant medications in your study design and data analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Undetectable this compound Levels | Rapid and extensive first-pass metabolism. | Shift the analytical focus to quantifying the major metabolite, 2-pyridylacetic acid (2-PAA), as a surrogate. Ensure your analytical method (e.g., LC-MS/MS) is validated for 2-PAA with a sufficiently low limit of quantification (LLOQ). |
| Unexpectedly High this compound Levels | Co-administration of a monoamine oxidase (MAO) inhibitor (e.g., selegiline). | Review the subject's concomitant medication history. If an MAO inhibitor was used, this will significantly increase this compound's bioavailability. This interaction can be leveraged to study the effects of higher this compound exposure. |
| Poor Bioequivalence Results | High inter-subject variability in metabolism. Differences in formulation affecting dissolution. | Ensure a sufficiently powered study to account for high variability. Conduct in-vitro dissolution tests under various pH conditions to compare formulations. Consider that even with bioequivalent 2-PAA levels, differences in the very low parent drug exposure could exist. |
| Sample Instability | Enzymatic degradation of this compound in biological matrices ex vivo. | Lowering the temperature of sample collection and storage is a universal method to slow down enzymatic reactions. Also, consider pH control and the addition of enzyme inhibitors to the collection tubes if instability is suspected. |
Data Presentation
Table 1: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (2-PAA) Following Single Oral Doses of this compound in Healthy Fasting Subjects.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) | t½ (h) |
| 8 | 163.4 ± 41.2 | 1.0 ± 0.4 | 543.7 ± 138.9 | 3.4 ± 0.8 |
| 16 | 321.5 ± 80.7 | 1.0 ± 0.4 | 1087.6 ± 276.5 | 3.5 ± 0.9 |
| 24 | 487.3 ± 122.5 | 1.0 ± 0.4 | 1645.8 ± 411.2 | 3.6 ± 0.9 |
Data are presented as mean ± standard deviation. Data compiled from studies measuring 2-PAA as a surrogate for this compound.
Table 2: Effect of MAO Inhibition on this compound Bioavailability.
| Treatment | This compound Dose (mg) | Mean AUC of this compound (h*ng/mL) | Fold Increase in AUC |
| This compound alone | 48 | 0.64 ± 0.47 | - |
| This compound + Selegiline (5 mg/day) | 48 | 53.28 ± 37.49 | ~83-fold |
Data are presented as mean ± standard deviation. This table illustrates the significant impact of co-administering an MAO inhibitor on the systemic exposure of the parent drug, this compound.
Experimental Protocols
Protocol: Bioequivalence Study of a Generic this compound Formulation
This protocol outlines a typical single-dose, open-label, randomized, two-period, two-sequence crossover study to assess the bioequivalence of a test this compound formulation against a reference product.
-
Study Population: A cohort of healthy adult volunteers (n≥24) is recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Study Design: A randomized, two-way crossover design is employed.
-
Period 1: Subjects are randomly assigned to receive a single oral dose of either the test or reference this compound product (e.g., 24 mg) after an overnight fast.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.
-
Period 2: Subjects receive the alternate product.
-
-
Blood Sampling:
-
Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Sampling time points are critical and should be designed to capture the absorption, distribution, and elimination phases of 2-PAA. A typical schedule includes pre-dose (0 h) and at 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 10, and 14 hours post-dose.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of 2-PAA are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the following pharmacokinetic parameters for 2-PAA for each subject: Cmax, Tmax, AUC0–t, AUC0–∞, and t½.
-
-
Statistical Analysis:
-
The primary pharmacokinetic parameters (Cmax, AUC0–t, and AUC0–∞) are log-transformed.
-
Analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for the log-transformed Cmax, AUC0–t, and AUC0–∞ are calculated.
-
Bioequivalence is concluded if the 90% confidence intervals for these parameters fall within the acceptance range of 80.00% to 125.00%.
-
Visualizations
Caption: Metabolic pathway of this compound to 2-pyridylacetic acid.
Caption: Workflow for a typical this compound bioequivalence study.
References
- 1. Examination of this compound bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. white-medicine.com [white-medicine.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Betahistine and Cinnarizine in the Management of Vertigo
This guide provides a detailed comparison of the efficacy and mechanisms of action of two commonly prescribed drugs for vertigo: betahistine and cinnarizine. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data from clinical trials, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound: this compound is a structural analog of histamine and functions as a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2][3][4] Its therapeutic effects in vertigo are attributed to a dual mechanism of action. As an H1 receptor agonist, it induces vasodilation in the inner ear, which is thought to improve microcirculation and reduce endolymphatic pressure.[5] As an H3 receptor antagonist, it increases the synthesis and release of histamine and other neurotransmitters in the brainstem's vestibular nuclei, which helps to restore the balance of activity between the vestibular nuclei on both sides and facilitates central vestibular compensation.
Cinnarizine: Cinnarizine's primary mechanism of action is the blockade of L-type and T-type voltage-gated calcium channels in the vestibular sensory cells of the inner ear. By inhibiting the influx of calcium, it reduces the excitability of these cells, thereby diminishing the abnormal vestibular signals that cause vertigo. Cinnarizine also possesses antihistaminic properties by acting as an antagonist to H1 histamine receptors. Additionally, it has been shown to have antiserotoninergic and antidopaminergic effects. This multimodal action contributes to its effectiveness in managing vertigo and associated symptoms like nausea and vomiting.
Comparative Efficacy: Quantitative Data
Several randomized controlled trials have directly compared the efficacy of this compound and cinnarizine in patients with vertigo. The results indicate that while both drugs are effective, this compound may offer more rapid symptom relief and a better tolerability profile in some patient populations.
| Study & Year | Drug & Dosage | Key Efficacy Outcomes |
| Bodla et al. | This compound 16mg TID vs. Cinnarizine 25mg TID | Mean Vertigo Score (VAS): Statistically significant greater improvement with this compound at 1 week (p=0.002) and 4 weeks (p=0.001). This compound decreased symptom intensity about 2-fold compared to cinnarizine at 4 weeks. |
| Anonymous, 2025 | This compound 8mg TID vs. Cinnarizine 25mg TID | Visual Analogue Scale (VAS) at Day 3: Greater reduction with this compound (1.8 ± 0.6 vs. 2.3 ± 0.7; p=0.010). Mean Vertigo Score (MVS) at Day 3: Greater reduction with this compound (2.0 ± 0.6 vs. 2.5 ± 0.6; p=0.005). |
| Oostereld, 1986 | This compound 24mg TID vs. Cinnarizine 15mg TID | Frequency of Attacks: Significantly fewer vertigo attacks during this compound therapy. Duration & Severity: Both drugs were equally effective in reducing the duration and severity of symptoms. |
A fixed-dose combination of cinnarizine (20mg) and dimenhydrinate (40mg) has also been compared to this compound, with some studies showing superior efficacy for the combination therapy.
| Study & Year | Drug & Dosage | Key Efficacy Outcomes |
| Cirek et al., 2005 | Cinnarizine 20mg/Dimenhydrinate 40mg TID vs. This compound 12mg TID | Mean Vertigo Score (VAS): Significantly greater improvement with the combination therapy at 1 week (p=0.002) and 4 weeks (p=0.001). The combination decreased symptom intensity about 2-fold compared to this compound over 4 weeks. |
Experimental Protocols
The methodologies of the cited studies are crucial for interpreting the efficacy data. A generalized workflow for these comparative trials is outlined below.
Key Methodological Details:
-
Study by Bodla et al. : This was a prospective, comparative, single-center study involving 80 patients with vertigo of otogenic origin. Patients were randomly assigned to receive either this compound (16mg TID) or cinnarizine (25mg TID) for four weeks. Efficacy was primarily assessed using a visual analogue scale (VAS) to determine a 'mean vertigo score' at 1 and 4 weeks.
-
Study by Oostereld (1986) : This was a double-blind, crossover study in 88 general practice patients with recurrent peripheral vertigo. Patients received either this compound dihydrochloride (2 tablets of 12mg, TID) or cinnarizine (15mg, 2 tablets TID) for three months before crossing over to the other medication for another three months. Symptom severity was assessed using the Clinical Global Impression scale, and patients maintained a daily diary of attack frequency and duration.
-
Study by Cirek et al. (2005) : This prospective, double-blind, randomized clinical study included 61 patients with otogenic vertigo. Participants were allocated to receive either a fixed combination of cinnarizine (20mg) and dimenhydrinate (40mg) or this compound (12mg), with both treatments administered three times daily for four weeks. The primary efficacy measure was the 'mean vertigo score' derived from a VAS at 1 and 4 weeks.
Tolerability and Side Effects
Both medications are generally well-tolerated, but differences in their side effect profiles have been reported.
-
This compound: Tolerability is often rated as 'very good' by a high percentage of patients (e.g., 90% in one study). Common side effects can include headache and upper gastrointestinal symptoms.
-
Cinnarizine: The most frequently reported side effect is drowsiness or lethargy, which is consistent with its antihistaminic properties. In one crossover study, drowsiness was reported by 16 patients on cinnarizine compared to 7 on this compound. Side effects were also a more common reason for patient dropout from treatment with cinnarizine compared to this compound.
Conclusion
The available evidence from randomized controlled trials suggests that both this compound and cinnarizine are effective in the management of vertigo. However, this compound may provide a more rapid reduction in vertigo symptoms and is associated with a lower incidence of sedative side effects, potentially making it a preferred first-line treatment for otogenic vertigo. The choice of medication should be guided by the patient's specific symptoms, the underlying cause of the vertigo, and the tolerability profile of each drug. For some patients, a fixed-dose combination of cinnarizine and dimenhydrinate may offer superior symptom control compared to this compound monotherapy. Further large-scale, long-term comparative studies are warranted to definitively establish the relative efficacy and safety of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 4. This compound in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Betahistine in Meniere's Disease: A Comparative Meta-Analysis of Therapeutic Benefits
An objective review of the evidence for betahistine in treating Meniere's disease, with a comparative look at alternative therapies. This guide is intended for researchers, scientists, and drug development professionals.
Meniere's disease, an idiopathic disorder of the inner ear, presents a significant therapeutic challenge with its characteristic triad of vertigo, tinnitus, and fluctuating hearing loss.[1][2] For decades, this compound has been a widely prescribed treatment for Meniere's disease, particularly in Europe.[2][3] However, its therapeutic benefit remains a subject of considerable debate, with conflicting evidence from numerous clinical trials and meta-analyses. This guide provides a comprehensive comparison of the evidence for this compound against placebo and other common therapeutic interventions for Meniere's disease, based on available meta-analyses and large-scale clinical trials.
This compound: A Controversial Therapeutic Agent
This compound is a structural analogue of histamine with weak agonist activity at the histamine H1 receptor and potent antagonist activity at the H3 receptor.[4] Its proposed mechanism of action in Meniere's disease involves improving microcirculation in the inner ear and modulating the activity of vestibular nuclei. Despite its widespread use, the evidence supporting its efficacy is not definitive.
A 2014 meta-analysis by Nauta suggested a therapeutic benefit of this compound in reducing vertigo symptoms in patients with Meniere's disease, reporting a meta-analytical odds ratio of 3.37 (95% CI 2.14–5.29) for a favorable outcome compared to placebo. However, a more recent and large-scale, multicenter, double-blind, randomized controlled trial (the BEMED trial) found no significant difference between this compound (at both low and high doses) and placebo in reducing the frequency of vertigo attacks. This finding is consistent with a 2016 Cochrane review which concluded that there is insufficient evidence to say whether this compound has any effect on Meniere's disease. Another systematic review from 2021 also found no evidence of a benefit from the use of this compound for vertigo, hearing loss, or tinnitus when compared to placebo.
Quantitative Analysis of this compound Efficacy
| Outcome Measure | Finding | Certainty of Evidence | Key Meta-Analyses/Trials |
| Vertigo Frequency | No significant difference compared to placebo in a large, high-quality RCT (BEMED trial). Some meta-analyses suggest a reduction, but this is contradicted by more robust evidence. | Low to Moderate | Adrion et al. (2016), Nauta (2014), Murdin et al. (2016) |
| Vertigo Intensity | Some studies suggest a reduction in intensity, but the evidence is inconsistent. | Low | James & Burton (2001) |
| Tinnitus | No significant effect compared to placebo. | Low | James & Burton (2001), van Esch et al. (2021) |
| Hearing Loss | No evidence of benefit in preventing hearing loss progression. | Low | James & Burton (2001), van Esch et al. (2021) |
Alternative Therapeutic Strategies for Meniere's Disease
Given the uncertainty surrounding the efficacy of this compound, a review of alternative treatments is crucial for a comprehensive understanding of the therapeutic landscape for Meniere's disease.
Diuretics
Diuretics are frequently used as a first-line treatment for Meniere's disease, with the aim of reducing endolymphatic hydrops. However, the evidence supporting their use is also limited. A systematic review found that while many low-evidence level studies reported improvement in vertigo, there was less convincing evidence for hearing improvement. A Cochrane review concluded that there is insufficient good evidence to determine the effect of diuretics on the symptoms of Meniere's disease.
Intratympanic Gentamicin
For patients with intractable vertigo, intratympanic gentamicin, an aminoglycoside antibiotic that is toxic to vestibular hair cells, is a commonly used ablative therapy. Meta-analyses have shown it to be highly effective in controlling vertigo. One meta-analysis reported that complete or substantial vertigo control was achieved in 92.7% of patients. Another systematic review and meta-analysis found that intratympanic gentamicin demonstrated a significant reduction in both the frequency and severity of vertigo attacks. However, a significant risk of hearing loss is associated with this treatment. A comparative meta-analysis showed that while gentamicin was superior for vertigo control, corticosteroids were better for hearing preservation.
Vestibular Rehabilitation
Vestibular rehabilitation therapy (VRT) is a non-invasive approach that aims to improve balance and reduce dizziness-related disability through exercise-based programs. A systematic review and meta-analysis suggested that VRT can improve the quality of life in patients with Meniere's disease in the immediate term. Another systematic review, however, found inconsistent evidence for the effect of VRT on balance and dizziness-related quality of life, highlighting the low quality of the included studies.
Comparative Efficacy of Treatments
| Treatment Modality | Primary Efficacy Endpoint | Key Findings from Meta-Analyses |
| This compound | Reduction in Vertigo | Conflicting evidence; recent high-quality trials show no significant benefit over placebo. |
| Diuretics | Reduction in Vertigo | Insufficient high-quality evidence to confirm efficacy. |
| Intratympanic Gentamicin | Vertigo Control | Highly effective for vertigo control (over 90% in some studies), but carries a risk of hearing loss. |
| Vestibular Rehabilitation | Improved Quality of Life, Reduced Dizziness | May improve quality of life, but evidence is inconsistent due to study quality. |
Methodological Considerations in Meniere's Disease Trials
The fluctuating and unpredictable natural history of Meniere's disease poses a significant challenge to conducting high-quality clinical trials. Many of the earlier studies on this compound have been criticized for their inadequate diagnostic criteria and methodologies. The BEMED trial serves as a model for a well-designed study in this field.
Key Methodological Aspects of the BEMED Trial
The BEMED trial was a multicenter, double-blind, randomized, placebo-controlled, three-arm, parallel-group study.
-
Participants: Adults with definite unilateral or bilateral Meniere's disease according to the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) criteria.
-
Intervention: Patients were randomized to receive placebo, low-dose this compound (24 mg twice daily), or high-dose this compound (48 mg three times daily) for nine months.
-
Primary Outcome: The number of vertigo attacks per 30 days, recorded in a patient diary.
-
Secondary Outcomes: Duration and severity of attacks, quality of life, and audiological and vestibular function.
Proposed Signaling Pathway of this compound
The therapeutic rationale for this compound is based on its interaction with the histaminergic system. As an H3 receptor antagonist, it is thought to increase the synthesis and release of histamine in the brain, which can enhance vestibular compensation. As a weak H1 receptor agonist, it may improve blood flow in the inner ear.
Conclusion
The therapeutic benefit of this compound in Meniere's disease remains a contentious issue. While some earlier meta-analyses suggested a positive effect on vertigo, more recent, high-quality evidence from large randomized controlled trials does not support its superiority over placebo. The conflicting results highlight the importance of rigorous trial design in studying this challenging condition.
For patients with Meniere's disease, alternative treatments such as diuretics and vestibular rehabilitation may be considered, although the evidence for their efficacy is also not robust. For individuals with severe and refractory vertigo, intratympanic gentamicin offers a highly effective treatment option, albeit with a significant risk of hearing impairment.
Future research in Meniere's disease should focus on well-designed, placebo-controlled trials with standardized diagnostic criteria and outcome measures to definitively establish the efficacy of various therapeutic interventions. For drug development professionals, the limitations of current therapies present an opportunity to explore novel pharmacological targets for the management of this debilitating disorder.
References
Navigating the Labyrinth: A Comparative Analysis of Betahistine and Diuretics in Endolymphatic Hydrops Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Therapeutic Strategies for Endolymphatic Hydrops.
Endolymphatic hydrops, the pathological distension of the endolymphatic space within the inner ear and the hallmark of Ménière's disease, presents a significant therapeutic challenge. The clinical manifestations, including episodic vertigo, fluctuating hearing loss, tinnitus, and aural fullness, can be debilitating. Among the first-line medical management options, betahistine and diuretics are frequently prescribed, yet their comparative efficacy and mechanisms of action remain subjects of ongoing investigation and debate. This guide provides an objective comparison of these two interventions, supported by available experimental data, to inform research and development in this field.
Mechanisms of Action: Two Distinct Approaches
The rationale for using this compound and diuretics in endolymphatic hydrops stems from different theoretical approaches to mitigating the underlying pathophysiology.
This compound , a structural analogue of histamine, is thought to exert its effects through a dual mechanism.[1] It acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the H3 receptor.[1] The proposed downstream effects include vasodilation in the inner ear, which may improve microcirculation in the stria vascularis and facilitate the resorption of excess endolymph.[1] Additionally, its H3 receptor antagonism is believed to inhibit the activity of vestibular nuclei, potentially aiding in vestibular compensation.[1]
Diuretics , on the other hand, are hypothesized to work by reducing the overall fluid volume in the body, which is thought to indirectly decrease the volume and pressure of the endolymph.[2] The primary mechanism involves altering the electrolyte balance within the endolymph, which could lead to either increased drainage or reduced production of this fluid.
Proposed mechanism of action for this compound.
Hypothesized mechanism of action for Diuretics.
Comparative Efficacy: A Review of the Evidence
Direct head-to-head comparisons of this compound and diuretics are limited, and the overall quality of evidence for both treatments is considered low. Much of the available data comes from placebo-controlled trials or retrospective studies.
Vertigo Control
Vertigo is often the most debilitating symptom of endolymphatic hydrops. A 1982 double-blind, randomized controlled trial by Petermann and Mulch directly compared this compound dihydrochloride with hydrochlorothiazide. The study found an impressive reduction in the frequency, severity, and duration of vertigo attacks in all patients over a six-month period. However, it was noted that the therapeutic effect of hydrochlorothiazide on vertigo seemed more distinct during the initial months of treatment.
A systematic review of studies on diuretics reported that 79.0% of the included studies showed an improvement in vertigo outcomes, although these were primarily low-level evidence studies.
Hearing Improvement
The effect of both treatments on the fluctuating sensorineural hearing loss associated with endolymphatic hydrops is less clear. The Petermann and Mulch study suggested that this compound may be the drug of choice for patients with a fluctuating auditory threshold.
A systematic review on diuretics found that 42.1% of the reviewed studies reported improvements in hearing outcomes. A recent 2024 prospective randomized controlled trial investigating acute low-tone hearing loss (a condition often associated with endolymphatic hydrops) found that a combination of steroids and diuretics resulted in a slightly higher, though not statistically significant, absolute hearing gain at low frequencies compared to steroids alone.
Tinnitus and Aural Fullness
A retrospective study on this compound showed a clinical improvement in tinnitus in 30.5% of patients treated with 48 mg/day for 120 days, compared to 17.1% in a control group. In a double-blind, placebo-controlled, cross-over study, patients showed a statistically significant preference for this compound over placebo with regard to reduction in both tinnitus and aural fullness.
Evidence for the effect of diuretics on tinnitus and aural fullness is less defined in the literature.
Quantitative Data Summary
The following tables summarize the available quantitative data from the cited studies. It is crucial to note the heterogeneity in study designs, patient populations, and outcome measures, which limits direct comparison.
| This compound: Efficacy on Symptoms | |
| Outcome | Result |
| Vertigo Reduction | Statistically significant preference for this compound over placebo (p=0.025). |
| Tinnitus Improvement | 30.5% of patients showed clinical improvement (vs. 17.1% in control). Statistically significant preference for this compound over placebo (p=0.010). |
| Aural Fullness Reduction | Statistically significant preference for this compound over placebo (p=0.036). |
| Hearing Improvement | Highly significant improvement in mean dB loss compared to placebo (p<0.001). |
| Diuretics: Efficacy on Symptoms (Based on Systematic Review) | |
| Outcome | Result |
| Vertigo Improvement | 79.0% of reviewed studies reported improvement. |
| Hearing Improvement | 42.1% of reviewed studies reported improvement. |
| Comparative Study (Steroid with Diuretic vs. Steroid Only) for Acute Low-Tone Hearing Loss (2024) | |
| Outcome (Absolute Hearing Gain) | Steroid with Diuretic (mean ± SE) |
| 125 Hz | 25.7 ± 7.8 dB |
| 250 Hz | 27.7 ± 5.9 dB |
| 500 Hz | 20.3 ± 9.2 dB |
Experimental Protocols: A Closer Look
Understanding the methodologies of key studies is essential for interpreting their findings.
Petermann and Mulch, 1982: A Head-to-Head Comparison
-
Study Design: Double-blind, randomized controlled trial.
-
Participants: 32 patients with Ménière's disease.
-
Intervention:
-
Group 1 (n=16): 8 mg this compound-dihydrochloride three times daily for 6 months.
-
Group 2 (n=16): 25 mg hydrochlorothiazide three times daily for 6 months.
-
-
Observation Period: 3 months prior to treatment with only symptomatic anti-vertigo agents.
-
Outcome Measures:
-
Subjective: Vertigo, dizziness attacks, tinnitus, aural fullness, and general well-being assessed at 4-weekly intervals.
-
Objective: Pure tone audiograms, Frenzel-test, and electronystagmography.
-
MRI-Based Studies on Endolymphatic Hydrops
Recent advancements in magnetic resonance imaging (MRI) have allowed for the in vivo visualization of endolymphatic hydrops. However, studies utilizing this technology have not demonstrated a significant reduction in the degree of hydrops with either this compound or diuretics.
-
This compound MRI Study (Gürkov et al., 2012):
-
Design: Retrospective case series.
-
Participants: 6 patients with definite unilateral Ménière's disease.
-
Intervention: 48 mg/day this compound for a mean of 5 months.
-
Outcome: No morphologically measurable beneficial effect on the degree of endolymphatic hydrops as assessed by high-resolution 3T MRI.
-
It is important to consider that the lack of change in hydrops volume on MRI does not necessarily negate the potential for symptomatic relief through other mechanisms.
Logical Framework for Therapeutic Comparison
The choice between this compound and diuretics, or their combined use, is often guided by the patient's specific clinical presentation and the physician's clinical judgment, largely due to the absence of high-quality evidence to definitively favor one over the other.
A logical flow for treatment consideration.
Conclusion and Future Directions
Both this compound and diuretics remain mainstays in the management of endolymphatic hydrops, largely due to their long history of use and favorable safety profiles. However, the evidence supporting their efficacy is not robust, and direct comparative data is scarce. The available literature suggests that this compound may be more beneficial for patients with fluctuating hearing loss, while diuretics might offer more immediate, though potentially less sustained, control of vertigo.
The lack of a demonstrable effect of either drug on the anatomical extent of endolymphatic hydrops in MRI studies raises important questions about their primary mechanisms of action and the direct link between hydrops volume and symptoms. It is plausible that their clinical benefits are mediated through mechanisms independent of significant fluid volume reduction, such as modulation of inner ear microcirculation or neuro-transmitter activity.
For researchers, scientists, and drug development professionals, the current landscape highlights a critical need for well-designed, large-scale, randomized, placebo-controlled trials with standardized diagnostic criteria and outcome measures. Future research should aim to:
-
Directly compare the efficacy of this compound and various classes of diuretics.
-
Investigate the optimal dosing and duration of therapy for both interventions.
-
Utilize objective measures, including advanced MRI techniques and vestibular function tests, in conjunction with patient-reported outcomes.
-
Elucidate the precise molecular and cellular mechanisms through which these drugs exert their effects on the inner ear.
A deeper understanding of the comparative effectiveness and underlying biology of these treatments will be instrumental in developing more targeted and effective therapies for patients suffering from endolymphatic hydrops.
References
A Comparative Analysis of Betahistine and Other Histamine H1 Receptor Agonists for Researchers and Drug Development Professionals
An in-depth examination of the binding affinities, functional potencies, and signaling pathways of Betahistine and other key histamine H1 receptor agonists, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound and other histamine H1 receptor agonists, designed for researchers, scientists, and professionals in drug development. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Analysis of H1 Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected histamine H1 receptor agonists. These values are critical for understanding the relative efficacy and potency of these compounds.
Table 1: Binding Affinities (Ki) of Histamine H1 Receptor Agonists
| Compound | Receptor/Tissue Source | Radioligand | Ki (µM) | Reference |
| This compound | Guinea-pig cerebellum membranes | [3H]Mepyramine | 31 | [1] |
| Histamine | Rodent brain synaptosomal membranes | Not Specified | ~10 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50) of Histamine H1 Receptor Agonists
| Compound | Assay System | Measured Response | EC50 (µM) | Emax (% of Histamine) | Reference |
| This compound | Slices from mouse cerebral cortex | [3H]glycogen hydrolysis | 9.0 | 57% | [1] |
| This compound | Slices from guinea-pig hippocampus | cAMP accumulation | 32.4 | 22% | [1] |
| This compound | Cultured mouse preoptic/anterior hypothalamic neurons | Intracellular Ca2+ increase | 237 | 59% | [3] |
| Histamine | Cultured mouse preoptic/anterior hypothalamic neurons | Intracellular Ca2+ increase | 36 | 100% | |
| Methylhistaprodifen | Cultured mouse preoptic/anterior hypothalamic neurons | Intracellular Ca2+ increase | 31 | 100% (Full agonist) | |
| 2-(3-trifluoromethylphenyl)histamine | Cultured mouse preoptic/anterior hypothalamic neurons | Intracellular Ca2+ increase | 40 | 100% (Full agonist) | |
| 2-Pyridylethylamine | Cultured mouse preoptic/anterior hypothalamic neurons | Intracellular Ca2+ increase | 61 | 68% (Partial agonist) |
Note: Lower EC50 values indicate greater potency. Emax represents the maximum response of the agonist relative to histamine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Objective: To measure the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the H1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea-pig cerebellum).
-
Radioligand: A high-affinity radiolabeled H1 receptor antagonist, such as [3H]mepyramine.
-
Test Compounds: this compound and other H1 agonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the H1 receptor by an agonist.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of H1 receptor agonists.
Materials:
-
Cell Line: A cell line endogenously expressing or engineered to express the histamine H1 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Test Compounds: this compound and other H1 agonists.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific period.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Addition: Add varying concentrations of the test agonist to the wells.
-
Signal Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration. A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
Bridging the Gap: Replicating Clinical Efficacy of Betahistine in Preclinical Vertigo Models
A Comparative Guide for Researchers and Drug Development Professionals
Betahistine, a structural analog of histamine, is a widely prescribed treatment for vertigo, particularly in the context of Ménière's disease. Its clinical efficacy is attributed to a dual mechanism of action: agonism at the histamine H1 receptor and potent antagonism at the H3 receptor. This unique pharmacological profile is believed to improve microcirculation in the inner ear and enhance central vestibular compensation. For researchers and drug developers, replicating these clinical findings in preclinical models is crucial for understanding the nuances of vestibular disorders and for the development of novel therapeutics. This guide provides a comparative overview of this compound's performance in established preclinical vertigo models, offering detailed experimental protocols and quantitative data to facilitate the design and interpretation of future studies.
Performance of this compound in Preclinical Vertigo Models: A Quantitative Overview
Preclinical studies in rodent and feline models of unilateral vestibular loss have been instrumental in elucidating the mechanisms underlying this compound's therapeutic effects. These models, primarily unilateral labyrinthectomy (UL) and unilateral vestibular neurectomy (UVN), mimic the acute vestibular asymmetry seen in patients with vertigo. The following tables summarize key quantitative findings from studies investigating the efficacy of this compound in these models.
| Preclinical Model | Animal | Treatment | Outcome Measure | Result |
| Unilateral Labyrinthectomy (UL) | Rat | This compound (10 mg/kg, i.v., bid) | Postural Asymmetry Score | Significant reduction in postural asymmetry on days 2-3 post-lesion compared to saline control. |
| Unilateral Labyrinthectomy (UL) | Rat | This compound (4.8 mg/day, s.c.) | Movement Distance (Open Field) | Up to 5-fold increase in movement distance from day 2 to day 30 post-lesion compared to saline control. |
| Unilateral Labyrinthectomy (UL) | Rat | This compound (1 mg/kg, p.o., bid) + Selegiline (1 mg/kg, p.o., daily) | Movement Distance (Open Field) | Significant increase in movement distance from day 2 to day 30 post-lesion compared to saline control. |
| Unilateral Vestibular Neurectomy (UVN) | Cat | This compound (2 mg/kg/day) | Postural Function Recovery | Significant acceleration of postural recovery compared to untreated or placebo animals. |
| Unilateral Vestibular Neurectomy (UVN) | Cat | This compound (0.2 mg/kg/day) + Selegiline (1 mg/kg/day) | Postural Function Recovery | Accelerated postural recovery similar to the higher 2 mg/kg dose of this compound alone. |
Comparative Landscape: this compound and Other Vertigo Treatments
While direct head-to-head preclinical studies comparing this compound with other common vertigo treatments like promethazine (an H1 receptor antagonist) and flunarizine (a calcium channel blocker) are limited, clinical evidence provides a basis for comparison. Clinical trials have shown that this compound can be more effective than promethazine in improving vertigo symptoms with fewer sedative side effects.[1][2] Comparisons with flunarizine in clinical settings have yielded mixed results, with some studies suggesting this compound is more effective in improving dizziness handicap, while others show comparable efficacy. The differing mechanisms of action—this compound's histaminergic modulation versus promethazine's antihistaminergic and anticholinergic effects, and flunarizine's calcium channel blockade—suggest that their efficacy may vary depending on the underlying pathophysiology of the vestibular disorder. Further preclinical comparative studies are warranted to delineate these differences at a mechanistic level.
Detailed Experimental Protocols
Robust and reproducible preclinical models are the cornerstone of vestibular research. The following are detailed methodologies for two widely used models to induce unilateral vestibular deficits.
Unilateral Labyrinthectomy (UL) in Rats (Chemical Method)
This protocol describes a chemical method for inducing a unilateral vestibular lesion in rats, which is a common model to study vestibular compensation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Bupivacaine solution
-
p-Arsanilic acid solution (10%)
-
Microsyringe
-
Surgical microscope
Procedure:
-
Anesthetize the rat using isoflurane.
-
Under a surgical microscope, make a retroauricular incision to expose the tympanic bulla.
-
Create a small opening in the bulla to visualize the middle ear cavity.
-
Carefully apply a small amount of bupivacaine solution to the round window membrane for local anesthesia.
-
After a few minutes, gently rupture the round window membrane with a fine pick.
-
Using a microsyringe, slowly inject approximately 10-20 µl of 10% p-arsanilic acid solution into the middle ear cavity, aiming for the vestibule.
-
Keep the animal's head tilted for about 10 minutes to ensure the solution remains in the inner ear.
-
Suture the incision and allow the animal to recover on a heating pad.
-
Post-operative care includes monitoring for signs of pain and infection and providing soft food and water within easy reach.
Behavioral Assessment: Post-lesion vestibular function can be assessed by observing and quantifying spontaneous nystagmus, head tilt, and postural asymmetry (e.g., using a scoring system). Locomotor activity can be evaluated in an open-field test.
Unilateral Vestibular Neurectomy (UVN) in Cats
The UVN model in cats provides a more specific lesion of the vestibular nerve, preserving the cochlear nerve.
Materials:
-
Adult male cats
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for mastoidectomy
-
Surgical microscope
-
Fine surgical tools for nerve transection
Procedure:
-
Anesthetize the cat.
-
Perform a mastoidectomy to expose the facial nerve and the horizontal semicircular canal.
-
Under a surgical microscope, identify the vestibular nerve trunk in the internal auditory canal.
-
Carefully transect the vestibular nerve using fine scissors or a microknife, ensuring the cochlear and facial nerves remain intact.
-
Pack the surgical site with absorbable gelatin sponge.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and antibiotics. Monitor the animal closely during the recovery period.
Behavioral Assessment: Post-operative evaluation includes recording the frequency and direction of spontaneous nystagmus, assessing postural stability (e.g., support surface area), and analyzing gait and head movement control.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for preclinical vertigo studies.
Caption: this compound's dual mechanism of action.
Caption: A typical experimental workflow for preclinical vertigo studies.
References
A Head-to-Head In Vivo Comparison of Betahistine Salts: A Guide for Researchers
A comprehensive review of the existing literature reveals a notable gap in direct head-to-head in vivo studies comparing the different salt forms of Betahistine, namely this compound dihydrochloride and this compound mesylate. While both salts are used clinically for the management of vestibular disorders such as Meniere's disease, the absence of direct comparative experimental data complicates the selection of an optimal salt form for drug development and clinical practice.[1][2][3] This guide synthesizes the available non-comparative in vivo data for each salt, highlights key theoretical differences, and provides a proposed experimental framework for a definitive head-to-head comparison.
Physicochemical and Pharmacokinetic Profiles: A Tale of Two Salts
This compound is a histamine analogue that acts as a weak H1 receptor agonist and a potent H3 receptor antagonist.[4][5] It is rapidly and almost completely metabolized to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA), which is then excreted in the urine. Due to the very low to undetectable plasma levels of the parent drug, pharmacokinetic studies typically rely on the measurement of 2-PAA.
Key Differences at a Glance
A primary distinction between the two salts lies in their molecular weight, which influences the amount of active this compound base delivered per milligram of the salt. This compound dihydrochloride has a lower molecular weight than this compound mesylate, meaning a smaller pill burden is required to deliver an equivalent dose of the active moiety.
Another point of consideration is the potential for long-term toxicity associated with the mesylate salt. Concerns have been raised about the possibility of mesilate ester contaminants during the manufacturing process of this compound mesylate, which could pose a risk of DNA toxicity. In contrast, no such concerns have been highlighted for the dihydrochloride salt.
The following tables summarize the available physicochemical and pharmacokinetic data for each salt, compiled from various independent studies. It is crucial to note that these values are not from direct comparative studies and may be influenced by inter-study variability, including differences in study populations and analytical methods.
Table 1: Physicochemical Properties of this compound Salts
| Property | This compound Dihydrochloride | This compound Mesylate |
| Molecular Formula | C₈H₁₂N₂·2HCl | C₈H₁₂N₂·2CH₄O₃S |
| Molecular Weight | 209.12 g/mol | 328.41 g/mol |
| This compound Base (%) | ~65% | ~41% |
Table 2: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (2-PAA) Following Oral Administration of this compound Salts (Data from separate studies)
| Parameter | This compound Dihydrochloride (Healthy Volunteers) | This compound Mesylate (Healthy Chinese Male Volunteers) |
| Dose Administered | 8, 16, 24 mg | 24 mg |
| Tmax (h) | ~1 | Not explicitly stated in the provided snippets |
| Cmax (ng/mL) of 2-PAA | Dose-dependent | 339.4 (range 77.3-776.4) |
| t½ (h) of 2-PAA | ~3-5 | 5.2 (range 2.0-11.4) |
| AUC₀-t (ng·h/mL) of 2-PAA | Dose-dependent | 1153.5 (range 278.5-3150.8) |
| Urinary Excretion (% of dose as 2-PAA) | ~84% within 48 hours | Not explicitly stated in the provided snippets |
Note: The pharmacokinetic data for this compound dihydrochloride is generalized from multiple sources, while the data for this compound mesylate is from a specific study in a Chinese population, which may exhibit ethnic differences in drug metabolism.
Proposed Experimental Protocol for a Head-to-Head In Vivo Comparison
To address the current knowledge gap, a well-designed, head-to-head in vivo study is essential. The following protocol outlines a robust methodology for comparing the pharmacokinetic and pharmacodynamic profiles of this compound dihydrochloride and this compound mesylate in a relevant animal model.
Objective:
To directly compare the in vivo pharmacokinetic and pharmacodynamic profiles of orally administered this compound dihydrochloride and this compound mesylate.
Animal Model:
Guinea pigs are a suitable model as they have a well-characterized vestibular system and have been used in previous studies on cochlear blood flow with this compound.
Study Design:
A randomized, crossover study design is recommended to minimize inter-individual variability.
Experimental Groups:
-
Group A: this compound dihydrochloride (dose equivalent to active base)
-
Group B: this compound mesylate (dose equivalent to active base)
-
Group C: Vehicle control (e.g., saline)
Methodology:
-
Dose Preparation: Calculate and prepare equimolar doses of this compound dihydrochloride and this compound mesylate based on the active this compound base.
-
Administration: Administer the compounds orally via gavage.
-
Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Analyze plasma concentrations of this compound and its primary metabolite, 2-PAA, using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters: Cmax, Tmax, AUC, t½, and bioavailability.
-
-
Pharmacodynamic Analysis (Vestibular Function):
-
Assess vestibular function using established methods such as nystagmus recording in response to caloric or rotational stimulation.
-
Measure changes in cochlear blood flow using laser Doppler flowmetry, as this compound is known to increase it.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the pharmacokinetic and pharmacodynamic parameters between the two salt forms.
-
Visualizing the Path Forward
To facilitate a clearer understanding of the proposed research and the underlying biological mechanisms, the following diagrams have been created.
References
- 1. ijbcp.com [ijbcp.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound treatment in patients with Meniere’s disease: primary results of a long term, multicentre, double blind, randomised, placebo controlled, dose defining trial (BEMED trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Betahistine's Antagonistic Dance with the Histamine H3 Receptor: An In Vitro Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Betahistine's in vitro antagonist effect on the Histamine H3 (H3) receptor against other key antagonists. Supported by experimental data, this document delves into binding affinities, functional assays, and detailed protocols to offer a comprehensive understanding of this compound's interaction with this critical therapeutic target.
This compound, a drug commonly prescribed for vestibular disorders, exerts its therapeutic effects primarily through its interaction with the histaminergic system. A significant aspect of its mechanism of action is its antagonist activity at the H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. In vitro studies have been pivotal in characterizing this interaction, revealing a complex profile of mixed inverse agonism and partial agonism. This guide will dissect these findings, offering a clear comparison with other notable H3 receptor antagonists.
Comparative Analysis of H3 Receptor Antagonists
To contextualize the in vitro performance of this compound, its binding affinity and functional potency are compared with other well-established H3 receptor antagonists, such as Ciproxifan and Thioperamide. The following table summarizes key quantitative data from various in vitro assays.
| Compound | Binding Affinity (Ki) | Functional Assay (IC50/EC50) | Assay Type | Cell Line/Tissue |
| This compound | ~1.9 µM - 6.9 µM[1][2] | Inverse Agonist (cAMP): Nanomolar range; Agonist (cAMP): Micromolar range[3][4] | Radioligand Binding, cAMP formation, Arachidonic acid release | CHO or HEK293 cells expressing recombinant human or rat H3 receptors, Rat brain cortex[3] |
| Ciproxifan | 9.2 nM | Potent inverse agonist | Radioligand Binding | Not specified |
| Thioperamide | ~4 nM | pA2 = 8.79 | Radioligand Binding, Guinea-pig ileum contraction | Rat brain, Guinea-pig ileum |
| Pitolisant (Tiprolisant) | 0.16 nM | EC50 = 1.5 nM (Inverse agonist) | Radioligand Binding, Functional Assay | Human H3 receptor |
Delving into the Experimental Framework
The validation of H3 receptor antagonism in vitro relies on a series of well-defined experimental protocols. The two primary assays employed are radioligand binding assays to determine the affinity of a compound for the receptor and functional assays to assess the compound's ability to modulate receptor activity.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound (like this compound) for the H3 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
Membrane preparations from cells expressing H3 receptors (e.g., HEK293-hH3R cells) or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand, such as [3H]Nα-methylhistamine or [125I]iodoproxyfan.
-
Test compounds (e.g., this compound, unlabeled antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor activation or inhibition. The H3 receptor is a Gi-coupled receptor, and its activation inhibits the production of cyclic AMP (cAMP). An antagonist will block this inhibition, while an inverse agonist will decrease the basal level of cAMP.
Objective: To determine the functional potency (EC50 or IC50) of a test compound as an agonist, antagonist, or inverse agonist at the H3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Culture the H3 receptor-expressing cells to an appropriate density.
-
Pre-incubation: Pre-incubate the cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. In antagonist mode, co-incubate with an H3 agonist.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP levels using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis:
-
Inverse Agonism: A decrease in forskolin-stimulated cAMP levels indicates inverse agonist activity.
-
Agonism: A decrease in basal or forskolin-stimulated cAMP levels indicates agonist activity.
-
Antagonism: A reversal of the agonist-induced inhibition of cAMP production indicates antagonist activity.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for validating an H3 receptor antagonist.
Caption: H3 Receptor Signaling Pathway and this compound's Antagonistic Action.
Caption: Experimental Workflow for In Vitro Validation of an H3 Receptor Antagonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Actions of this compound at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Betahistine and Vestibular Rehabilitation Therapy in the Management of Vestibular Disorders
For Immediate Release
A deep dive into the mechanistic approaches and clinical efficacy of pharmacological versus physical therapy for vestibular conditions, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This report provides a detailed comparative analysis of two primary treatment modalities for vestibular disorders: Betahistine, a histamine analogue, and Vestibular Rehabilitation Therapy (VRT), an exercise-based program. This guide synthesizes data from multiple clinical studies to objectively evaluate their performance, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Introduction: The Challenge of Vestibular Disorders
Vestibular disorders, characterized by symptoms such as vertigo, dizziness, and imbalance, represent a significant burden on patients' quality of life. The management of these conditions often involves either pharmacological intervention to alleviate symptoms or physical therapy to promote central nervous system compensation. This compound and VRT are two of the most commonly employed strategies, each with a distinct therapeutic philosophy. This guide aims to provide a thorough comparison of their efficacy, mechanisms, and application in clinical practice.
Mechanisms of Action
This compound: A Dual-Action Histamine Analogue
This compound's therapeutic effects are attributed to its dual action on the histamine system. It functions as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1] This dual-action is thought to improve vestibular function through two primary pathways:
-
Peripheral Effects: As a weak H1 agonist, this compound is believed to induce vasodilation in the inner ear, improving microcirculation and helping to regulate the pressure of the endolymphatic fluid.[2] This is particularly relevant in conditions like Ménière's disease, which is associated with endolymphatic hydrops.[2]
-
Central Effects: By acting as a potent H3 antagonist, this compound blocks presynaptic autoreceptors in the brain. This action increases the synthesis and release of histamine from tuberomammillary neurons.[3] The elevated histamine levels in the brainstem, particularly in the vestibular nuclei, are thought to enhance vestibular compensation, the process by which the brain adapts to and compensates for vestibular deficits.[3]
Caption: Signaling pathway of this compound.
Vestibular Rehabilitation Therapy (VRT): An Exercise-Based Approach
VRT is a specialized form of physical therapy designed to promote central nervous system compensation for vestibular deficits. It is an active therapy that relies on the brain's neuroplasticity. The primary goals of VRT are to improve gaze stability, enhance postural stability, and reduce vertigo and dizziness through specific exercises that challenge the vestibular system. The core principles of VRT are:
-
Habituation: This involves repeated exposure to specific movements or visual stimuli that provoke dizziness. The goal is to gradually reduce the patient's symptomatic response to these stimuli as the brain learns to ignore the abnormal signals.
-
Gaze Stabilization: These exercises are designed to improve control of eye movements during head motion, thereby reducing retinal slip and improving visual acuity. A key component is the vestibulo-ocular reflex (VOR) adaptation exercises.
-
Balance Training: This includes exercises that challenge the patient's ability to maintain an upright posture under various sensory conditions (e.g., with eyes open and closed, on stable and unstable surfaces).
Caption: Experimental workflow of VRT.
Comparative Efficacy: A Review of Clinical Data
Several clinical trials have compared the efficacy of this compound, VRT, and a combination of both in treating various vestibular disorders. The following tables summarize the quantitative data from these studies.
Table 1: Comparison of this compound and VRT in Unilateral Vestibular Disorder
| Outcome Measure | VRT Group (n=24) | VRT + this compound Group (n=23) | p-value |
| Dizziness Handicap Inventory (DHI) - Pre-treatment | 55.6 ± 18.2 | 58.9 ± 16.5 | > 0.05 |
| DHI - Post-treatment | 24.3 ± 14.7 | 22.8 ± 13.9 | > 0.05 |
| Dynamic Gait Index (DGI) - Pre-treatment | 16.8 ± 3.1 | 16.1 ± 3.5 | > 0.05 |
| DGI - Post-treatment | 21.5 ± 2.4 | 22.1 ± 1.9 | > 0.05 |
| Static Posturography (Fall Index) - Pre-treatment | 1.8 ± 0.9 | 2.1 ± 1.1 | > 0.05 |
| Static Posturography (Fall Index) - Post-treatment | 1.1 ± 0.6 | 0.9 ± 0.5 | > 0.05 |
Data from a retrospective analysis of patients with unilateral vestibular disorder undergoing an 8-week customized VRT program. The VRT + this compound group received high-dose this compound in addition to VRT. While both groups showed significant improvement, the addition of this compound was found to be particularly effective in increasing postural stability.
Table 2: Efficacy of this compound vs. Dimenhydrinate in Peripheral Vestibular Disorders
| Outcome Measure | This compound Group (n=24) | Dimenhydrinate Group (n=20) | p-value |
| DHI - Pre-test | 44.9 | 44.9 | > 0.05 |
| DHI - Post-test | 6.3 | 6.3 | 0.137 |
This randomized controlled trial compared the effectiveness of this compound (12 mg every 8 hours) and dimenhydrinate (50 mg every 8 hours) over 2 weeks in patients with peripheral vestibular disorders. Both treatments were effective in lowering the DHI score, with no statistically significant difference between the two groups.
Experimental Protocols
This compound Administration
In the reviewed clinical trials, this compound was administered orally. The dosage and duration of treatment varied depending on the study protocol and the specific vestibular disorder being treated.
-
Dosage: Typical starting doses range from 16 mg taken three times a day. Dosages can be adjusted based on patient response and tolerability, with some studies using daily doses of 24 to 48 mg in divided doses. A meta-analysis suggests that maximum efficacy for certain types of vertigo is achieved with daily doses of 32 to 36 mg over 3-8 weeks.
-
Administration: It is generally recommended to take this compound tablets with food to minimize potential gastrointestinal side effects.
-
Duration: Treatment duration can be long-term, spanning several months to years, particularly for chronic conditions like Ménière's disease.
Vestibular Rehabilitation Therapy (VRT) Protocol
VRT programs are typically customized to the individual patient's needs based on a thorough clinical assessment. However, they generally consist of the following components:
-
Supervision and Frequency: VRT is often initiated under the supervision of a physical therapist. Updated clinical practice guidelines recommend weekly clinic visits supplemented by a home exercise program.
-
Gaze Stabilization Exercises:
-
Vestibulo-Ocular Reflex (VOR) x1 Viewing: The patient focuses on a stationary target while moving their head horizontally or vertically. This is typically performed for 30-60 seconds, multiple times a day.
-
VOR x2 Viewing: The patient focuses on a target that is moving in the opposite direction of their head movement.
-
-
Habituation Exercises: These exercises are patient-specific and involve movements that provoke mild to moderate dizziness. The exercises are performed multiple times a day to decrease sensitivity.
-
Balance and Gait Training:
-
Static Balance: This may include exercises such as standing with a narrowed base of support, standing on one leg, or standing on a compliant surface, both with eyes open and closed.
-
Dynamic Balance: This includes activities like walking with head turns, tandem walking, and navigating obstacles.
-
-
Duration and Progression: For chronic unilateral vestibular hypofunction, a home exercise program of at least 20 minutes daily for 4 to 6 weeks is recommended. For bilateral vestibular hypofunction, the duration may extend to 8 to 12 weeks. Exercises are progressively made more challenging as the patient's symptoms improve.
Conclusion
Both this compound and vestibular rehabilitation therapy are valuable tools in the management of vestibular disorders. This compound, with its dual-action on histamine receptors, offers a pharmacological approach to symptom control and facilitation of central compensation. VRT, on the other hand, provides an active, exercise-based strategy to retrain the vestibular system and improve functional balance.
The available evidence suggests that while both treatments are effective, VRT may offer superior outcomes in some patient populations. Furthermore, a combined approach, where this compound is used to manage acute symptoms, thereby enabling patients to better tolerate and engage in VRT, may be a particularly effective strategy. The choice of treatment should be individualized based on the specific diagnosis, symptom severity, and patient preference. Further high-quality, randomized controlled trials are needed to more definitively delineate the comparative efficacy of these treatments and to establish optimal protocols for their combined use.
References
Cross-study comparison of Betahistine's effectiveness in different vertigo subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of betahistine's effectiveness in the treatment of various vertigo subtypes, including Meniere's Disease, Benign Paroxysmal Positional Vertigo (BPPV), and Vestibular Neuronitis. The information is compiled from a range of clinical trials and meta-analyses to offer an objective overview supported by experimental data.
Mechanism of Action: A Dual Histaminergic Role
This compound's therapeutic effects in vertigo are primarily attributed to its dual action on histamine receptors. It functions as a partial agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor. This dual mechanism is thought to improve microcirculation in the inner ear and modulate neuronal activity in the vestibular nuclei, the central processing unit for balance.
As an H1 receptor agonist, this compound induces vasodilation of the blood vessels in the inner ear. This action is hypothesized to increase blood flow and reduce endolymphatic pressure, a key pathophysiological feature of Meniere's disease.
Conversely, as an H3 receptor antagonist, this compound blocks presynaptic autoreceptors on histaminergic neurons. This blockade increases the synthesis and release of histamine in the brainstem. The elevated histamine levels are believed to enhance the activity of the vestibular nuclei, promoting central vestibular compensation and reducing the symptoms of vertigo.
Comparative Efficacy in Vertigo Subtypes
The clinical efficacy of this compound varies across different subtypes of vertigo. The following tables summarize quantitative data from key studies.
Meniere's Disease
The evidence for this compound's effectiveness in Meniere's disease is mixed, with some studies showing a benefit while others find no significant difference compared to placebo.
| Study / Meta-Analysis | Key Finding | Quantitative Data | Citation |
| Nauta J. (2014) | Meta-analysis of 12 studies showed a therapeutic benefit of this compound. | Odds Ratio (OR) for favorable outcome: 3.37 (95% CI: 2.14–5.29) | [1][2][3] |
| Adrion et al. (BEMED Trial) (2016) | No significant difference between this compound and placebo in reducing the frequency of vertigo attacks. | Attack rate ratios vs. placebo: Low dose (48mg/day): 1.036 (95% CI: 0.942–1.140), High dose (144mg/day): 1.012 (0.919–1.114) | |
| James A & Burton MJ (Cochrane Review) | Insufficient evidence to determine if this compound has any effect on vertigo in Meniere's disease. | Review of 7 trials with 243 patients found no trial met the highest quality standards. | [4] |
Benign Paroxysmal Positional Vertigo (BPPV)
In BPPV, this compound is often used as an adjunct to canalith repositioning procedures (e.g., the Epley maneuver) to manage residual dizziness. It is generally considered less effective than repositioning maneuvers alone for the primary treatment of BPPV.
| Study / Meta-Analysis | Key Finding | Quantitative Data | Citation |
| Acar et al. | This compound as an add-on to the Epley maneuver showed improvement in DHI scores. | DHI score improvement not specified with p-value. | [1] |
| Guneri & Kustutan | This compound alone was less effective than the Epley maneuver. | Vertigo scale after 1 week: this compound ~3.7 vs. Epley ~2.3. | |
| Alcocer et al. | Meta-analysis suggested this compound is effective and safe in BPPV treatment. | Specific quantitative data not provided in the snippet. | |
| Kaur et al. (2024) | Combining this compound with the Epley maneuver may improve long-term outcomes. | Statistically significant reduction in VAS scores after 4 weeks (SMD: -0.89, 95% CI, -1.30 to -0.49). |
Vestibular Neuronitis
Data on the efficacy of this compound specifically for vestibular neuronitis is more limited, with many studies grouping it under the broader category of "peripheral vertigo."
| Study / Meta-Analysis | Key Finding | Quantitative Data | Citation |
| Ramos Alcocer et al. (Review) | This compound is considered effective and safe for vestibular neuronitis. | This is a qualitative assessment from a review. | |
| Takeda et al. (2023) | High-dose this compound (72mg/day) significantly decreased DHI scores in patients with uncompensated unilateral vestibulopathy (including vestibular neuritis). | Short-term high-dose administration showed significant DHI score decrease. | |
| Zamergrad et al. (Review) (2021) | This compound stimulates central compensation during vestibular rehabilitation in vestibular neuritis. | Qualitative statement from a review. |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.
The BEMED Trial (Adrion et al., 2016)
-
Objective: To determine the efficacy of this compound in reducing the frequency of vertigo attacks in patients with Meniere's disease.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, three-arm, parallel-group trial.
-
Participants: 221 patients with definite or probable Meniere's disease according to the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) criteria.
-
Intervention: Patients were randomized to receive either placebo, low-dose this compound (24 mg twice daily), or high-dose this compound (48 mg three times daily) for nine months.
-
Primary Outcome: The mean number of vertigo attacks per month during the last three months of treatment.
-
Data Collection: Patients maintained a daily diary to record the occurrence, duration, and severity of vertigo attacks.
The OSVaLD Study (Parfenov et al., 2017)
-
Objective: To assess the effectiveness of this compound (48 mg/day) on quality of life and dizziness symptoms in patients with recurrent peripheral vestibular vertigo in a real-world setting.
-
Study Design: A prospective, multinational, non-comparative, post-marketing observational study.
-
Participants: 2,272 patients with a diagnosis of peripheral vestibular vertigo.
-
Intervention: Patients were prescribed open-label this compound 48 mg/day (24 mg twice daily or 16 mg three times daily) for 3 months.
-
Primary Outcome: Change from baseline in the Dizziness Handicap Inventory (DHI) total score at 3 months.
-
Data Collection: DHI, Hospital Anxiety and Depression Scale (HADS), and the 36-Item Short Form Health Survey (SF-36v2) were administered at baseline and at follow-up visits.
Conclusion
The available evidence suggests that this compound may offer therapeutic benefits for certain subtypes of vertigo. In Meniere's disease, its efficacy remains a subject of debate, with conflicting results from major clinical trials. For BPPV, this compound appears to be a useful adjunct to repositioning maneuvers for managing residual dizziness, though it is not a first-line monotherapy. In the case of vestibular neuronitis, while less extensively studied as a distinct entity, this compound is thought to aid in central vestibular compensation.
Future high-quality, randomized controlled trials with standardized diagnostic criteria and outcome measures are warranted to further elucidate the precise role and efficacy of this compound in the management of different vertigo subtypes. Researchers and drug development professionals should consider these nuances when designing future studies and interpreting existing literature.
References
The Synergistic Potential of Betahistine in Combination Therapy for Vertigo: A Meta-Analysis Review
For Immediate Release
In the landscape of vestibular disorder treatment, the quest for enhanced therapeutic efficacy is paramount. A comprehensive meta-analysis of existing literature reveals a significant synergistic effect when betahistine is co-administered with other standard vertigo treatments, such as canalith repositioning procedures (CRP) and vestibular rehabilitation therapy (VRT). This guide synthesizes the available quantitative data, delineates common experimental protocols, and illustrates the underlying physiological mechanisms to provide a clear comparative overview for researchers, scientists, and drug development professionals.
Efficacy of Combination Therapies: A Quantitative Overview
The addition of this compound to established vertigo therapies has been shown to improve patient outcomes across various metrics. The following tables summarize the quantitative data from several meta-analyses and randomized controlled trials (RCTs).
Table 1: this compound as an Adjunct to Canalith Repositioning Procedures (e.g., Epley Maneuver) for Benign Paroxysmal Positional Vertigo (BPPV)
| Outcome Measure | Epley Maneuver Alone | Epley Maneuver + this compound | Statistically Significant Difference? | Source(s) |
| Dizziness Handicap Inventory (DHI) Score | Higher (more handicap) | Significantly Lower | Yes | [1][2] |
| Visual Analog Scale (VAS) for Vertigo | Higher (more severe vertigo) | Significantly Lower | Yes | [2] |
| Efficacy Rate (Symptom Resolution) | High | Comparable | No | [1] |
| Recurrence Rate | Comparable | Comparable | No | [1] |
A meta-analysis of nine randomized controlled trials involving 860 patients with posterior canal BPPV demonstrated that the combination of the Epley maneuver and this compound resulted in a significantly greater improvement in the Dizziness Handicap Inventory (DHI) score compared to the Epley maneuver alone. While the overall efficacy and recurrence rates were comparable between the two groups, the enhanced improvement in DHI scores suggests a better quality of life and reduced handicap for patients receiving the combination therapy. Another prospective study with 50 BPPV patients found that the addition of this compound to the Epley maneuver led to better symptom control as measured by both the DHI and a Visual Analog Scale (VAS) for vertigo.
Table 2: this compound in Conjunction with Vestibular Rehabilitation Therapy (VRT)
| Outcome Measure | Vestibular Rehabilitation Alone | Vestibular Rehabilitation + this compound | Statistically Significant Difference? | Source(s) |
| Postural Stability | Improved | Greater Improvement | Yes | |
| Dizziness Handicap Inventory (DHI) | Improved | Comparable Improvement | No | |
| Dynamic Gait Index (DGI) | Improved | Comparable Improvement | No |
A study investigating the effects of high-dose this compound as an adjunct to vestibular rehabilitation for unilateral vestibular disorders found that the combination therapy was more effective in increasing postural stability. While both groups showed improvements in disability (measured by DHI) and dynamic balance (measured by the Dynamic Gait Index), the enhanced effect on postural stability suggests a specific benefit of this compound in this domain. In patients with balance disorders following head trauma, early vestibular rehabilitation combined with this compound resulted in a faster recovery compared to either treatment alone.
Experimental Protocols: A Methodological Blueprint
The following outlines a typical experimental design for studies evaluating the efficacy of this compound in combination with other vertigo treatments.
Study Design for this compound and Epley Maneuver in BPPV
A common methodology is a prospective, randomized, controlled trial.
-
Participants: Patients diagnosed with posterior canal BPPV, confirmed by a positive Dix-Hallpike test. Exclusion criteria often include central nervous system disorders, previous ear surgery, and contraindications to this compound.
-
Randomization: Participants are randomly assigned to one of two groups:
-
Group A (Combination Therapy): Receives the Epley maneuver followed by a course of oral this compound (e.g., 16-24 mg twice or three times daily for a specified period, such as one week to one month).
-
Group B (Monotherapy): Receives the Epley maneuver alone.
-
-
Intervention:
-
Epley Maneuver: Performed by a trained clinician. The success of the maneuver is typically confirmed by a negative Dix-Hallpike test post-procedure.
-
This compound Administration: A standardized dosage and duration are maintained for all participants in the combination therapy group.
-
-
Outcome Measures:
-
Primary Outcomes: Change in DHI and VAS scores from baseline to follow-up assessments (e.g., at 1 week and 4 weeks).
-
Secondary Outcomes: Success rate of the Epley maneuver (conversion to a negative Dix-Hallpike test), recurrence of BPPV symptoms.
-
-
Data Analysis: Statistical tests such as t-tests or Mann-Whitney U tests are used to compare the changes in outcome measures between the two groups.
Study Design for this compound and Vestibular Rehabilitation
These studies often employ a randomized or retrospective comparative design.
-
Participants: Patients with a diagnosed vestibular disorder (e.g., unilateral vestibular hypofunction, post-traumatic vertigo).
-
Randomization/Grouping:
-
Group 1 (Combination Therapy): Receives a customized vestibular rehabilitation program and oral this compound (e.g., 48 mg/day).
-
Group 2 (Monotherapy): Receives the same vestibular rehabilitation program alone.
-
-
Intervention:
-
Vestibular Rehabilitation: A structured program of exercises designed to promote vestibular adaptation, substitution, and habituation, tailored to the individual patient's needs. This may include gaze stability exercises, habituation exercises, and balance training.
-
This compound Administration: A consistent dosage is administered for the duration of the study.
-
-
Outcome Measures:
-
Primary Outcomes: Changes in posturography measurements, DHI scores, and Dynamic Gait Index (DGI) scores from baseline to the end of the treatment period (e.g., 8 weeks).
-
-
Data Analysis: Statistical comparisons of the outcome measures between the groups are performed to determine the additional benefit of this compound.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are attributed to its dual action as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.
Peripheral Action via H1 Receptor Agonism
In the inner ear, this compound's agonistic activity at H1 receptors on the vascular smooth muscle is believed to induce vasodilation. This leads to an increase in blood flow within the stria vascularis, which may help to resolve the underlying pathology in certain vestibular disorders like Meniere's disease by reducing endolymphatic pressure.
The signaling pathway for H1 receptor activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle relaxation and vasodilation.
Central Action via H3 Receptor Antagonism
Centrally, this compound acts as an antagonist at presynaptic H3 autoreceptors in the vestibular nuclei. These receptors normally inhibit the release of histamine and other neurotransmitters. By blocking these receptors, this compound increases the release of histamine, which has an excitatory effect on vestibular neurons. This heightened neuronal activity is thought to facilitate vestibular compensation, the process by which the brain adapts to and recovers from a vestibular lesion. The antagonism of H3 heteroreceptors also modulates the release of other neurotransmitters, such as GABA, which plays a role in the inhibitory pathways between the vestibular nuclei.
References
- 1. Efficacy of Epley’s maneuver plus this compound in the management of PC-BPPV: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness Research: this compound add-on Therapy with Epley’s Manoeuvre Versus Epley’s Manoeuvre Alone in Treating Posterior BPPV Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Betahistine in a Laboratory Setting
Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like betahistine is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a commitment to protecting public health and the environment. Improper disposal of this compound, as with any pharmaceutical, can lead to environmental contamination and potential harm.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound dihydrochloride.[3][4][5] Laboratory personnel should always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, impervious gloves, and a lab coat. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or vapors. In case of accidental contact, wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water and seek medical attention.
Step-by-Step this compound Disposal Protocol
The primary principle for the disposal of this compound from a laboratory or research setting is to manage it as chemical waste, in accordance with local, state, and federal regulations. Do not dispose of this compound in the regular trash or down the drain, as this can lead to environmental contamination.
Experimental Protocol for this compound Disposal:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This includes expired or unused pure compounds, contaminated materials (e.g., weighing boats, gloves), and solutions containing this compound.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Characterization:
-
While this compound itself is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to check if it has been mixed with any listed hazardous chemicals or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
-
-
Packaging for Disposal:
-
Ensure the waste container is securely sealed to prevent leakage.
-
Label the container clearly with "this compound Waste" and any other information required by your institution's EHS department or licensed waste management provider.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Professional disposal services will typically use high-temperature incineration to ensure the complete destruction of the pharmaceutical compound, which is the environmentally preferred method for pharmaceutical waste.
-
Summary of this compound Disposal Options
For unused or expired this compound in a non-laboratory (e.g., household) setting, the following options are recommended by the FDA and DEA. While not the primary focus for this audience, this information is included for completeness.
| Disposal Option | Primary Users | Key Considerations |
| Chemical Waste Management | Researchers, Laboratories | Preferred Method. Ensures regulatory compliance and environmental protection through professional handling and disposal, typically via incineration. |
| Drug Take-Back Programs | General Public | The best option for household medication disposal. Locations can be found at local pharmacies or police stations. |
| Mail-Back Programs | General Public | Prepaid envelopes are available to mail unused medicines to a certified disposal facility. |
| Household Trash Disposal (if no other options) | General Public | Mix medication (do not crush tablets) with an unappealing substance like dirt or coffee grounds in a sealed plastic bag. |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound in a research or laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Betahistine
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Betahistine, focusing on the necessary personal protective equipment (PPE) and operational protocols to minimize risk and ensure regulatory compliance.
This compound dihydrochloride is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation[1][2][3][4]. Adherence to the following guidelines is critical for safe laboratory practices.
Hazard Summary for this compound
Understanding the potential hazards is the first step in safe handling. This compound Dihydrochloride presents several risks that necessitate specific safety measures.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
This table summarizes the primary hazard classifications for this compound Dihydrochloride as identified in safety data sheets. Researchers should always consult the specific SDS for the material they are using.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound to prevent exposure through skin contact, eye contact, or inhalation.
1. Eye and Face Protection:
-
Requirement: Wear safety glasses with side-shields or goggles. These must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
-
For Splash Risk: If there is a likelihood of splashes, a face shield should be worn in addition to safety glasses or goggles.
2. Skin and Hand Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure. Impervious gloves are recommended. The gloves must comply with EC Directive 89/686/EEC and the related standard EN374.
-
Clothing: Wear a lab coat or other impervious protective clothing to prevent skin contact.
3. Respiratory Protection:
-
Standard Conditions: Under normal use with adequate ventilation, specific respiratory protection is not typically required.
-
When Required: If dust formation is likely, ventilation is insufficient, or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. Always avoid breathing in dust, fumes, or vapors associated with the material.
Operational and Handling Procedures
Safe handling extends beyond PPE. The following procedural steps must be integrated into laboratory workflows.
General Handling:
-
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Work in a well-ventilated area, preferably in a laboratory fume hood or another form of local exhaust ventilation.
-
Avoid the formation and inhalation of dust and aerosols.
-
Do not get the substance in your eyes, on your skin, or on your clothing.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store according to the instructions on the product insert to maintain quality.
Emergency and Disposal Plans
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention. Contaminated clothing should be removed and washed before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If symptoms persist, call a physician.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.
Accidental Release and Spill Cleanup:
-
Ensure adequate ventilation and evacuate unnecessary personnel to a safe area.
-
Wear full personal protective equipment, including respiratory protection, impervious gloves, and eye protection.
-
Avoid creating dust.
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.
-
Clean the spill area thoroughly to remove any residual contamination.
-
Prevent the substance from entering drains or water courses.
Disposal Plan:
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Disposal must be in accordance with local, regional, and national environmental regulations.
-
Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the unused product.
Workflow for Accidental Spill Response
The following diagram outlines the procedural steps for safely managing a this compound spill in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
